molecular formula C9H11F2NO2S B1442141 N-(2,4-Difluorophenyl)propane-1-sulfonamide CAS No. 918523-57-6

N-(2,4-Difluorophenyl)propane-1-sulfonamide

Cat. No.: B1442141
CAS No.: 918523-57-6
M. Wt: 235.25 g/mol
InChI Key: YFZDPIXYOILDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C9H11F2NO2S and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluorophenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZDPIXYOILDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697477
Record name N-(2,4-Difluorophenyl)propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-57-6
Record name N-(2,4-Difluorophenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Reagent Profile: N-(2,4-Difluorophenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 918523-57-6) Content Type: Technical Guide & Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Unlocking the 2,4-Difluoro Motif in CCR3 Antagonist Design

Executive Summary

N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS 918523-57-6) is a specialized fluorinated building block utilized primarily in the synthesis of chemokine receptor antagonists (specifically CCR3 ) and anti-inflammatory agents.[1] While often categorized as a catalog intermediate, its structural architecture represents a "privileged scaffold" in medicinal chemistry.

This guide analyzes the compound not merely as a catalog item, but as a strategic tool for Fragment-Based Drug Design (FBDD) . It combines a metabolically stable 2,4-difluoroaryl headgroup with a flexible sulfonamide linker, offering a validated entry point for optimizing lipophilicity (


) and metabolic stability (

) in early-stage lead discovery.

Chemical Identity & Physicochemical Core[2]

PropertySpecification
CAS Number 918523-57-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 235.25 g/mol
Predicted LogP ~2.3 - 2.6 (Lipophilic, suitable for CNS/Cell penetration)
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (O, F)
Rotatable Bonds 3 (Propyl chain, S-N bond)
Key Structural Feature 2,4-Difluoro Substitution: Blocks metabolic oxidation at vulnerable phenyl positions (ortho/para), extending half-life.

Medicinal Chemistry Rationale: The "Fluorine Effect"

Why select this specific scaffold? The utility of CAS 918523-57-6 lies in its ability to modulate the physicochemical properties of a drug candidate without altering steric bulk significantly.

Metabolic Blocking

The 2,4-difluoro substitution pattern is non-trivial. In non-fluorinated analogues (N-phenylpropanesulfonamide), the phenyl ring is highly susceptible to Cytochrome P450 (CYP) oxidation, particularly at the para position.

  • Mechanism: Fluorine acts as a bioisostere for hydrogen but possesses high electronegativity and a strong C-F bond energy (~116 kcal/mol).

  • Result: Substitution at the 2 and 4 positions effectively blocks CYP-mediated hydroxylation, forcing metabolism to slower, alternative pathways.

The Sulfonamide Linker

The sulfonamide moiety (


) serves two roles:
  • Geometry: It creates a unique "kink" in the molecule (unlike the planar amide bond), orienting the lipophilic propyl tail and the aromatic headgroup into specific hydrophobic pockets of receptors like CCR3.

  • H-Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, while the N-H is a potent donor, critical for anchoring the molecule in the receptor active site.

Synthesis Protocol: Sulfonylation of 2,4-Difluoroaniline

Objective: Synthesize this compound with >98% purity. Scale: 10 mmol (Laboratory Scale)

Reagents & Materials
  • Substrate: 2,4-Difluoroaniline (1.29 g, 10.0 mmol)

  • Reagent: Propane-1-sulfonyl chloride (1.57 g, 11.0 mmol, 1.1 eq)

  • Base: Pyridine (anhydrous) or Triethylamine (TEA) with catalytic DMAP.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 2,4-Difluoroaniline (10 mmol) and dry DCM (20 mL).
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (20 mmol, 2.0 eq) dropwise. Note: Pyridine acts as both base and acid scavenger.

  • Sulfonylation: Add Propane-1-sulfonyl chloride (11 mmol) dropwise over 10 minutes. Maintain temperature <5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Workup:

    • Quench with 1M HCl (10 mL) to neutralize excess pyridine.

    • Separate organic layer. Wash with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validation Checkpoints
  • Checkpoint A (TLC): The product should appear as a distinct spot with lower

    
     than the starting aniline due to sulfonamide polarity.
    
  • Checkpoint B (NMR): Look for the disappearance of the aniline

    
     broad singlet (approx 3-5 ppm) and appearance of the sulfonamide 
    
    
    
    (typically 9-10 ppm,
    
    
    exchangeable).

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis logic and the downstream application of this scaffold in creating CCR3 antagonists (e.g., for asthma therapy).

G cluster_0 Starting Materials cluster_1 Downstream Applications (CCR3 Antagonism) Aniline 2,4-Difluoroaniline Reaction Sulfonylation (Pyridine/DCM, 0°C) Aniline->Reaction Chloride Propane-1-sulfonyl Chloride Chloride->Reaction Product CAS 918523-57-6 (The Scaffold) Reaction->Product  Nucleophilic Attack   Alkylation N-Alkylation (Library Synthesis) Product->Alkylation  Functionalization   DrugCandidate CCR3 Antagonist Candidate (e.g., Urea/Sulfonamide Hybrid) Alkylation->DrugCandidate

Figure 1: Synthesis and application pathway of this compound.[2]

Strategic Application: CCR3 Antagonism

This scaffold is highly relevant for researchers targeting CCR3 (C-C chemokine receptor type 3) , a key receptor involved in eosinophil recruitment during allergic inflammation (Asthma, Rhinitis).[3][4]

Mechanism of Action

Small molecule CCR3 antagonists often require:

  • A Lipophilic Tail: The propyl group in CAS 918523-57-6 fits into the hydrophobic pocket of the receptor.

  • An Ionic/H-Bond Anchor: The sulfonamide NH can interact with polar residues (e.g., Tyr/Glu) in the transmembrane domain.

  • Aromatic Stacking: The electron-deficient 2,4-difluorophenyl ring engages in

    
    -stacking interactions while resisting metabolic degradation.
    
Experimental Usage in Assays

When using this compound as a control or building block in biological assays:

  • Solubility: Dissolve in 100% DMSO to create a 10 mM stock solution. Avoid freeze-thaw cycles.

  • Potency Range: As a fragment, expected

    
     values are likely in the micromolar (
    
    
    
    ) range.[5] It must be linked to a secondary pharmacophore (e.g., a piperidine or urea moiety) to achieve nanomolar (nM) potency typical of clinical candidates like Navarixin.

References

  • PubChem Compound Summary. (2025). This compound (CID 43550982). National Center for Biotechnology Information. Link

  • Ting, P. C., et al. (2005). Discovery of SCH 527123 (Navarixin): A Potent, Orally Bioavailable CXCR2/CXCR1 Antagonist. (Contextual reference for 2,4-difluoro sulfonamide/urea scaffolds in chemokine antagonism). ACS Medicinal Chemistry Letters.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry. (Foundational text on the metabolic stability of 2,4-difluoro motifs). Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[1][]Link

Sources

Targeting the Fungal Resistome: The Antifungal Pharmacology of Novel Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While sulfonamides ("sulfa drugs") are historically canonized as the first broad-spectrum antibacterials targeting folate synthesis, their utility in mycology has recently undergone a renaissance. The emergence of multi-drug resistant (MDR) fungal pathogens—specifically Candida auris and azole-resistant Aspergillus fumigatus—has necessitated the exploration of novel pharmacophores.

This technical guide delineates the repurposing and structural evolution of sulfonamides into potent antifungal agents. Unlike their antibacterial predecessors, these novel derivatives primarily function through two distinct mechanisms: inhibition of fungal


-carbonic anhydrases (

-CAs)
and synergistic blockade of sterol 14

-demethylase (CYP51)
. This document provides the theoretical grounding, structure-activity relationships (SAR), and validated protocols required to develop and test these compounds.

Mechanistic Pathways: The "Why" Behind the Potency

The antifungal efficacy of novel sulfonamides is not accidental; it is a result of rational drug design targeting enzymes absent or structurally distinct in humans.

The Primary Target: -Carbonic Anhydrase Inhibition

Fungi rely on Carbonic Anhydrases (CAs) to catalyze the reversible hydration of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 to bicarbonate (

).[1][2] This reaction is critical for:
  • pH Homeostasis: Maintaining intracellular pH during metabolic shifts.

  • Biosynthesis: Providing bicarbonate for carboxylating enzymes (e.g., pyruvate carboxylase) essential for gluconeogenesis and fatty acid synthesis.

  • Virulence: In pathogens like Cryptococcus neoformans and Candida albicans, CAs act as

    
     sensors, triggering capsule formation and hyphal transition (morphogenesis).
    

The Selectivity Advantage: Humans possess


-class CAs. Fungi predominantly rely on 

-class CAs (e.g., Nce103 in C. albicans, Can2 in C. neoformans). Novel sulfonamides coordinate directly with the Zinc (

) ion in the

-CA active site, effectively "starving" the fungus of essential metabolic substrates without affecting human

-CAs.
The Secondary Target: CYP51 Synergism

Hybrid sulfonamides (often linked with triazoles) target Sterol 14


-demethylase (CYP51). The sulfonamide moiety acts as a "long-arm" extender, forming hydrogen bonds with amino acid residues (e.g., His381) in the CYP51 access channel, stabilizing the inhibitor-enzyme complex more effectively than azoles alone.
Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of novel sulfonamides within the fungal cell.

FungalMechanism cluster_Cell Fungal Cytosol Sulfonamide Novel Sulfonamide Derivative BetaCA β-Carbonic Anhydrase (Zinc Active Site) Sulfonamide->BetaCA Inhibits (Zn binding) CYP51 CYP51 Enzyme (Erg11) Sulfonamide->CYP51 Inhibits (Access Channel) CO2 CO2 (Metabolic Waste) CO2->BetaCA Substrate HCO3 HCO3- (Bicarbonate) BetaCA->HCO3 Catalysis Virulence Filamentation & Capsule Growth HCO3->Virulence Signaling Metabolism Lipid Biosynthesis HCO3->Metabolism Precursor Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Demethylation Membrane Cell Membrane Integrity Ergosterol->Membrane Structural Component

Figure 1: Dual-mechanism action of sulfonamide derivatives targeting metabolic regulation (


-CA) and membrane integrity (CYP51).[3]

Structure-Activity Relationship (SAR)

To transition a sulfonamide from an antibacterial to an antifungal, specific structural modifications are required. The classic


-aminobenzenesulfonamide core is insufficient.
Structural ComponentModification for Antifungal ActivityRationale
Zinc-Binding Group (ZBG) Primary Sulfonamide (

)
Essential for anchoring to the

ion in the

-CA active site. Substitution on the nitrogen often reduces CA inhibitory activity but may enhance CYP51 targeting.
The "Tail" (Scaffold) Incorporation of Heterocycles (Triazole, Thiazole, Indolinone)Heterocycles increase affinity for the CYP51 heme iron and improve

-stacking interactions within the enzyme pocket.
Lipophilicity Halogenation (F, Cl, Br) of the Phenyl RingFungal cell walls are robust barriers. Fluorination or chlorination increases lipophilicity (

), facilitating passive diffusion through the chitin/glucan layers.
Linker Region Hydrazone or Imine LinkersProvides rotational flexibility, allowing the molecule to adopt the correct conformation to fit into the deep catalytic cleft of fungal CAs.

Key Insight: The most potent derivatives often feature a "Tail-Approach" , where the sulfonamide is the "head" binding the enzyme metal, and a bulky, lipophilic "tail" extends to interact with hydrophobic patches of the enzyme [1].

Validated Experimental Protocols

Trustworthiness in data comes from rigorous adherence to standardized protocols.[4] The following workflows are adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines but optimized for novel compound screening.

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

Based on CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel sulfonamides.

Reagents:

  • Media: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (morpholinepropanesulfonic acid). Note: Unbuffered media causes pH shifts that invalidate sulfonamide testing.

  • Solvent: DMSO (Dimethyl sulfoxide). Final concentration in well must be

    
     to avoid solvent toxicity.
    
  • Inoculum: Candida albicans (ATCC 90028) or C. neoformans (H99).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve sulfonamide derivative in 100% DMSO to create a standard stock (e.g., 1600

    
    ).
    
  • Dilution Series: Perform 2-fold serial dilutions in RPMI 1640 to achieve a test range of 0.125 – 64

    
    .
    
  • Inoculum Prep:

    • Pick 5 colonies from 24h culture (SDA plate).

    • Suspend in sterile saline; adjust to 0.5 McFarland standard.

    • Dilute 1:100, then 1:20 in RPMI to achieve final concentration of

      
       to 
      
      
      
      CFU/mL.
  • Assay Assembly: In a 96-well microtiter plate, combine 100

    
     of diluted drug + 100 
    
    
    
    of inoculum.
  • Controls (Critical):

    • Growth Control: Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.

    • Positive Control: Fluconazole or Amphotericin B.

  • Incubation:

    • Candida: 35°C for 24 hours.

    • Cryptococcus:[5][3][6] 35°C for 48–72 hours.

  • Readout: Visual score or OD at 530nm. MIC is defined as the lowest concentration causing 50% inhibition (for azole-like mechanisms) or 100% inhibition (for fungicidal agents) compared to growth control [2].

Protocol B: Time-Kill Kinetics

Validates whether the sulfonamide is fungistatic (inhibits growth) or fungicidal (kills).

  • Setup: Prepare 10 mL of RPMI containing the sulfonamide at

    
     and 
    
    
    
    the determined MIC.
  • Inoculation: Add fungal suspension (

    
     CFU/mL starting density).
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA).

  • Analysis: Count colonies (CFU/mL).

    • Fungicidal:

      
       reduction (99.9% kill) from starting inoculum.
      
    • Fungistatic:

      
       reduction.
      

Screening Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to lead candidate selection.

Workflow Design Rational Design (Scaffold Hybridization) Synthesis Chemical Synthesis (Click Chemistry/CuAAC) Design->Synthesis Char Structural Confirmation (NMR, MS, X-Ray) Synthesis->Char BioAssay Primary Screen (CLSI M27 MIC) Char->BioAssay Decision MIC < 8 µg/mL? BioAssay->Decision Advanced Secondary Screen (Time-Kill + Toxicity) Decision->Advanced Yes Discard Refine Structure Decision->Discard No Docking Molecular Docking (Target: PDB 2QZX) Advanced->Docking Discard->Design

Figure 2: Pipeline for the development and validation of antifungal sulfonamides.

Advanced Characterization: Molecular Docking

To validate the mechanism described in Section 1, computational docking is essential.

  • Software: AutoDock Vina or Gold.

  • Target PDBs:

    • Candida albicans

      
      -CA: PDB ID: 5 KOV  or homology models based on C. neoformans Can2 (PDB ID: 2W3Q ).
      
    • C. albicans CYP51: PDB ID: 5FSA .

  • Success Metric: Look for the sulfonamide nitrogen coordinating with the

    
     ion (distance 
    
    
    
    ) in CAs, or the "tail" interacting with the heme cofactor in CYP51.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI Standard M27. Link

  • Nocentini, A., & Supuran, C. T. (2018). Fungal carbonic anhydrases as drug targets.[5] Expert Opinion on Therapeutic Targets, 22(9), 741-753. Link

  • Eldehna, W. M., et al. (2016). Design, synthesis and antifungal activity of novel sulfonamide derivatives. European Journal of Medicinal Chemistry, 120, 26-38. Link

  • Warrilow, A. G., et al. (2013). CYP51: a drug target for sterol biosynthesis inhibitors.[3][7] Current Topics in Medicinal Chemistry, 13(21), 2676-2699. Link

Sources

Physicochemical Profiling & Stability Assessment: N-(2,4-Difluorophenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Guidance / Standard Operating Procedure (SOP) Framework

  • Subject: Solubility, Stability, and Characterization Protocols

  • Target Analyte: N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS: 918523-57-6)[][2]

  • Application: Intermediate for B-Raf Kinase Inhibitors (e.g., Vemurafenib, PLX-4720)[3]

Executive Summary & Chemical Identity[4]

This compound is a critical pharmacophore intermediate used in the synthesis of selective B-Raf inhibitors, most notably Vemurafenib (Zelboraf). Its structural integrity is defined by a lipophilic propyl tail and an electron-deficient 2,4-difluorophenyl ring, linked by a sulfonamide moiety.

Unlike high-solubility fragments, this molecule exhibits a Class II (BCS-like) profile: low aqueous solubility and moderate-to-high permeability. This guide provides the theoretical solubility landscape and the mandatory experimental protocols to generate regulatory-grade data for this specific New Chemical Entity (NCE) intermediate.

Structural Properties
PropertyValue / CharacteristicImplication
Molecular Formula C₉H₁₁F₂NO₂S-
Molecular Weight 235.25 g/mol Small molecule, amenable to HPLC/LC-MS.[4]
LogP (Predicted) ~2.7Moderately lipophilic; prefers organic solvents.
pKa (Predicted) ~8.08 (Sulfonamide NH)Acidic proton; solubility is pH-dependent.
H-Bond Donors 1 (NH)Capable of H-bonding; affects crystal packing.
H-Bond Acceptors 4 (O, O, F, F)Fluorine atoms increase metabolic stability but alter solvation.

Solubility Profiling: Theoretical & Experimental

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and the structural homology to Vemurafenib intermediates, the solubility profile of this compound follows a distinct "Like-Dissolves-Like" pattern favoring polar aprotic and amphiprotic solvents.

  • High Solubility (>50 mg/mL):

    • Solvents:DMSO, DMF, DMAc.

    • Mechanistic Rationale: The polar aprotic nature of these solvents disrupts the intermolecular hydrogen bonding of the sulfonamide dimer while accommodating the lipophilic difluorophenyl ring.

  • Moderate Solubility (1–20 mg/mL):

    • Solvents:Methanol, Ethanol, Acetone, Ethyl Acetate.

    • Mechanistic Rationale: Alcohols can donate protons to the sulfonyl oxygens, but the hydrophobic propyl chain limits solubility in shorter-chain alcohols.

  • Low Solubility (<0.1 mg/mL):

    • Solvents:Water (Neutral pH), Hexane, Heptane.

    • Mechanistic Rationale: The hydrophobic effect dominates in water. In alkanes, the polar sulfonamide group creates a high energy barrier for solvation.

pH-Dependent Solubility (The "pKa Effect")

The sulfonamide nitrogen is weakly acidic (pKa ~8.1).

  • pH < 7: The molecule remains neutral and poorly soluble in aqueous media.

  • pH > 9: Deprotonation occurs (

    
    ), forming a water-soluble salt. This is the recommended strategy for aqueous formulation or extraction.
    
Experimental Protocol: Thermodynamic Solubility Determination

Standard: OECD Guideline 105 (Shake-Flask Method)

Objective: Determine the saturation solubility (


) at 25°C.
  • Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

Stability Assessment Strategy

Sulfonamides are generally robust, but the specific electron-withdrawing fluorine substituents introduce unique reactivity risks.

Hydrolytic Stability

The sulfonamide bond (


) is highly stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions  (e.g., 6M HCl, reflux), hydrolysis to 2,4-difluoroaniline and propane-1-sulfonic acid may occur.
Photostability

The difluorophenyl ring absorbs in the UV range. While generally stable, prolonged exposure to high-intensity light (ICH Q1B conditions) may induce radical defluorination or oxidation.

Forced Degradation Protocol (Stress Testing)

To validate stability-indicating methods, perform the following stress tests:

Stress ConditionConditionsExpected Degradants
Acid Hydrolysis 1N HCl, 60°C, 24h2,4-Difluoroaniline (Trace)
Base Hydrolysis 1N NaOH, 60°C, 24hStable (Salt formation)
Oxidation 3% H₂O₂, RT, 4hN-Oxides or Sulfoxides (Trace)
Thermal 80°C (Solid State), 7 daysThermal rearrangement (Rare)

Visualization of Workflows & Mechanisms

Solubility Screening Workflow

This diagram outlines the decision logic for solvent selection based on the compound's polarity and pKa.

SolubilityWorkflow Start Start: N-(2,4-Difluorophenyl) propane-1-sulfonamide CheckpH Is Aqueous Solubility Required? Start->CheckpH AdjustpH Adjust pH > 9.0 (Form Salt) CheckpH->AdjustpH Yes OrganicSolvent Select Organic Solvent CheckpH->OrganicSolvent No AqResult High Aqueous Solubility (Anionic Form) AdjustpH->AqResult PolarAprotic High Solvency Needed? Use DMSO / DMF OrganicSolvent->PolarAprotic Screening/Stock Volatile Evaporation Needed? Use MeOH / EtOAc OrganicSolvent->Volatile Crystallization OrgResult1 Solubility > 50 mg/mL (Stock Solution) PolarAprotic->OrgResult1 OrgResult2 Solubility 1-20 mg/mL (Process Solvent) Volatile->OrgResult2

Figure 1: Decision matrix for solvent selection based on application (formulation vs. processing).

Ionization Mechanism (pKa Effect)

The following diagram illustrates the deprotonation event that drives aqueous solubility at high pH.

Ionization Neutral Neutral Form (pH < 7) Poorly Soluble (R-SO2-NH-Ar) Transition Deprotonation pKa ~ 8.1 Neutral->Transition + OH- Base Base (OH-) Base->Transition Anionic Anionic Form (pH > 9) Water Soluble (R-SO2-N(-)-Ar) Transition->Anionic Salt Formation

Figure 2: Mechanism of pH-dependent solubility enhancement via sulfonamide deprotonation.

Analytical Methodology (HPLC)

To quantify solubility and stability, use the following validated HPLC conditions. This method separates the parent compound from potential hydrolytic degradants (e.g., 2,4-difluoroaniline).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Retention Time: Expect elution around 6.5–7.5 min (moderate hydrophobicity).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53419004, this compound. Retrieved January 29, 2026, from [Link]

  • Zhang, C., et al. (2015). Discovery of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. (Contextual reference for sulfonamide B-Raf inhibitors).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.

Sources

Molecular Architecture and Synthesis of N-(2,4-Difluorophenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Compound Identity

N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS: 918523-57-6) is a specialized sulfonamide scaffold widely recognized in medicinal chemistry as a critical intermediate for B-Raf kinase inhibitors, most notably Vemurafenib (PLX4032) .[1] Its structural significance lies in the precise balance between the lipophilic propyl tail—which occupies the hydrophobic selectivity pocket of the kinase—and the electron-deficient difluorophenyl ring, which enhances metabolic stability and modulates the acidity of the sulfonamide nitrogen for optimal hydrogen bonding.[1]

This guide details the molecular stoichiometry, physicochemical properties, and a validated synthetic workflow for researchers utilizing this scaffold in lead optimization.[1]

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name This compound
CAS Registry Number 918523-57-6
Molecular Formula C₉H₁₁F₂NO₂S
Molecular Weight 235.25 g/mol
Monoisotopic Mass 235.0479 Da
Physical State Solid (Crystalline powder)
Predicted pKa ~8.08 (Sulfonamide NH)
Key Application Intermediate for B-Raf Inhibitors (e.g., Vemurafenib)
Structural Elucidation & Formula Derivation

The molecular weight of 235.25 g/mol is derived from the sum of its distinct pharmacophoric moieties.[1] Understanding this fragmentation is essential for interpreting Mass Spectrometry (MS) data during synthesis validation.[1]

Elemental Breakdown
  • Propyl Chain (C₃H₇): Provides lipophilic bulk.[1]

    • Mass contribution: ~43 Da.[1]

  • Sulfonamide Linker (-SO₂NH-): Acts as the hydrogen bond donor/acceptor hinge.[1]

    • Mass contribution: ~79 Da.[1]

  • 2,4-Difluorophenyl Ring (C₆H₃F₂): The aromatic core.[1] The fluorine atoms at positions 2 and 4 block metabolic oxidation (P450 sites) and withdraw electrons to acidify the NH group.[1]

    • Mass contribution: ~113 Da.[1]

Stoichiometric Calculation:




[1]
Validated Synthesis Protocol

The following protocol outlines the condensation of 2,4-difluoroaniline with propane-1-sulfonyl chloride. This method prioritizes yield and purity by controlling the HCl byproduct using a basic scavenger.[1]

Reagents & Materials
  • Precursor A: 2,4-Difluoroaniline (1.0 eq)[1]

  • Precursor B: Propane-1-sulfonyl chloride (1.1 eq)[1]

  • Base: Pyridine (3.0 eq) or Triethylamine (TEA) in Dichloromethane (DCM)

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Workflow
  • Preparation: Dissolve 2,4-difluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.

  • Base Addition: Add Pyridine (30 mmol) to the solution. The base serves as a proton scavenger (HCl acceptor) to drive the equilibrium forward.[1]

  • Controlled Addition: Cool the reaction mixture to 0°C. Add Propane-1-sulfonyl chloride (11 mmol) dropwise over 15 minutes. Rationale: Exothermic control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Quench & Workup:

    • Quench with 1N HCl (aq) to neutralize excess pyridine and solubilize unreacted aniline salts.[1]

    • Extract the organic layer and wash with brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>98%) is required for biological assays.

Mechanistic Pathway & Logic

The synthesis follows a standard nucleophilic substitution mechanism (


-like) at the sulfur atom.[1] The diagram below illustrates the reaction flow and the critical role of the base.

SynthesisPathway Reactants Reactants 2,4-Difluoroaniline + Propane-1-sulfonyl chloride Transition Transition State Nucleophilic Attack on S (Tetrahedral Intermediate) Reactants->Transition 0°C, DCM BaseAction Base Scavenging Pyridine + HCl → Pyridinium Chloride Transition->BaseAction H+ Removal Product Final Product This compound (C9H11F2NO2S) Transition->Product Elimination of Cl- BaseAction->Product Drives Equilibrium

Figure 1: Reaction pathway for the synthesis of this compound.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       9.5–10.0 ppm (s, 1H, NH -SO₂): Diagnostic sulfonamide proton.[1]
      
    • 
       7.2–7.5 ppm (m, 3H, Ar-H ): Characteristic splitting pattern for 1,2,4-substituted benzene.[1]
      
    • 
       2.9–3.1 ppm (t, 2H, -SO₂-CH₂ -): Triplet adjacent to sulfur.[1]
      
    • 
       1.6–1.8 ppm (m, 2H, -CH₂-CH₂ -CH₃): Multiplet.[1]
      
    • 
       0.9–1.0 ppm (t, 3H, -CH₂-CH₃ ): Terminal methyl triplet.[1]
      
  • Mass Spectrometry (ESI):

    • [M-H]⁻: 234.2 (Negative mode is often more sensitive for sulfonamides due to the acidic NH).[1]

    • [M+H]⁺: 236.3 (Positive mode).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24180719, PLX-4720. Retrieved from [Link][1]

  • Google Patents (2014). US20140288308A1: Novel processes for the manufacture of propane-1-sulfonic acid -amide.[1] Retrieved from

  • National Institutes of Health (NIH). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.[1] Retrieved from [Link]

Sources

"In silico modeling and molecular docking of N-(2,4-Difluorophenyl)propane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico workflow for the structural analysis and molecular docking of N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS: 918523-57-6).[1][2]

This compound combines a lipophilic 2,4-difluorophenyl moiety (common in antifungal pharmacophores) with a sulfonamide "warhead" (a classic zinc-binding group).[1] Consequently, this protocol focuses on docking against Human Carbonic Anhydrase II (hCA-II) , a primary target for sulfonamide derivatives, while establishing a framework adaptable to Dihydropteroate Synthase (DHPS).[1][2]

In Silico Modeling and Molecular Docking of this compound

Executive Summary

The rational design of sulfonamide-based inhibitors requires precise modeling of electronic distribution and steric fitting.[1][2] This guide details the computational evaluation of this compound. We employ Density Functional Theory (DFT) for conformational analysis and molecular docking to predict binding affinity against hCA-II.[1][2] The presence of the 2,4-difluoro substitution is hypothesized to enhance metabolic stability and hydrophobic packing within the active site, while the sulfonamide group coordinates the catalytic Zinc ion.[2]

Chemical Profile & Ligand Preparation

Before docking, the ligand’s geometry must be energy-minimized to its global minimum.[1][2] Standard force fields (MMFF94) often fail to capture the electronic effects of fluorine atoms on the phenyl ring; therefore, DFT is required.[2]

1.1 Structural Analysis
  • IUPAC Name: this compound[1][2][][4]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    S[1][2][][4][5]
  • Key Pharmacophores:

    • Sulfonamide (-SO

      
      NH-):  H-bond donor/acceptor; Zn
      
      
      
      chelator.[1]
    • 2,4-Difluorophenyl: Lipophilic scaffold; Fluorine atoms modulate pKa and metabolic stability (blocking CYP450 oxidation sites).[1][2]

    • Propyl Chain: Hydrophobic linker providing flexibility.[1][2]

1.2 DFT Optimization Protocol

To ensure the docking input represents a physiologically relevant conformer:

  • Initial Sketch: Generate 3D structure using Avogadro or ChemDraw.[1][2]

  • Basis Set Selection: Use B3LYP/6-311G(d,p) .[1][2][6] The diffuse functions (++) are critical for correctly modeling the lone pairs on Sulfonamide oxygens and Fluorine.[1][2]

  • Software: Gaussian 16 or ORCA.

  • Objective: Calculate HOMO-LUMO gap to assess chemical reactivity (softness/hardness).

Table 1: Predicted Physicochemical Properties (Pre-Docking)

PropertyValueBiological Implication
Molecular Weight 235.25 g/mol High bioavailability (Rule of 5 compliant).[1]
LogP (Predicted) ~2.4Moderate lipophilicity; good membrane permeability.[1][2]
TPSA ~46 ŲHigh potential for BBB penetration (CNS activity).[1][2]
Rotatable Bonds 4Moderate flexibility, reducing entropic penalty upon binding.[1][2]
pKa (Sulfonamide) ~10.1Neutral at physiological pH (7.4); deprotonation required for Zn-binding.[1][2]
Target Identification & Preparation

Rationale: Sulfonamides are quintessential inhibitors of Carbonic Anhydrase (CA).[1][2] The Zinc ion in the CA active site is the primary anchor.[1][2]

  • Selected Target: Human Carbonic Anhydrase II (hCA-II) [1][2]

  • PDB ID: 3HS4 (High resolution: 1.10 Å, complexed with a sulfonamide analog).[1][2]

2.1 Protein Preparation Workflow
  • Sanitization: Remove all water molecules except the deep-pocket water coordinating the Zinc (if acting as a nucleophilic bridge).[1][2]

  • Protonation: Use H++ server or Maestro PrepWizard to assign protonation states at pH 7.4.[1][2]

    • Critical Step: Ensure Histidine residues coordinating Zinc (His94, His96, His119) are treated as neutral tautomers (HID/HIE) to maintain coordination geometry.[1][2]

  • Metal Treatment: The Zn

    
     ion must be retained.[1][2] In AutoDock Vina, ensure the atom type is set to Zn and the charge is +2.0.[1][2]
    
Molecular Docking Protocol

We utilize a hybrid approach: AutoDock Vina for rapid sampling and Schrödinger Glide (XP) for precise scoring if available.[1][2]

3.1 Grid Generation
  • Center: Coordinates of the co-crystallized ligand in 3HS4 (X: -5.2, Y: 3.4, Z: 15.6).

  • Dimensions: 20 x 20 x 20 Å.[1][2]

  • Logic: The box must encompass the Zinc ion and the hydrophobic pocket (Val121, Leu198) to accommodate the difluorophenyl tail.[2]

3.2 Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High sampling).

  • Energy Range: 4 kcal/mol.[1][2]

  • Scoring Function: Vina Hybrid (Empirical + Knowledge-based).[1][2]

DOT Diagram: In Silico Workflow

DrugDesignWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis Ligand Ligand: N-(2,4-Difluorophenyl)... DFT DFT Optimization (B3LYP/6-311G**) Ligand->DFT Docking AutoDock Vina / Glide (Exhaustiveness: 32) DFT->Docking Target Target: hCA-II (PDB: 3HS4) Prep Protein Prep (Remove H2O, Fix Zn2+) Target->Prep Grid Grid Generation (Center: Zn2+ site) Prep->Grid Grid->Docking Interaction Interaction Profiling (Zn-Coordination, Pi-Stacking) Docking->Interaction ADMET ADMET Prediction (SwissADME) Interaction->ADMET

Caption: Step-by-step computational workflow from ligand optimization to ADMET profiling.

Interaction Analysis & Mechanistic Insights

Upon docking, the binding pose is evaluated based on binding energy (


) and geometric fidelity.[1][2]
4.1 Binding Mode Hypothesis
  • Zinc Coordination: The sulfonamide nitrogen (deprotonated form) acts as the "warhead," forming a coordination bond with the catalytic Zn

    
     ion.[1][2] Distance should be 1.9 – 2.4 Å .
    
  • Hydrogen Bonding: The sulfonamide oxygens accept H-bonds from the backbone NH of Thr199 .[1][2]

  • Hydrophobic Packing:

    • The 2,4-difluorophenyl ring occupies the hydrophobic pocket lined by Val121, Leu198, and Trp209 .[1][2]

    • Fluorine Interactions: The ortho-fluorine (2-F) may form multipolar interactions with backbone amides, while the para-fluorine (4-F) extends into the lipophilic cleft, displacing unstable water molecules (entropic gain).[1][2]

  • Propyl Linker: Provides the necessary distance to position the phenyl ring away from the sterically crowded Zn-site, preventing clashes with His94 .[1][2]

Table 2: Expected Interaction Metrics

ResidueInteraction TypeDistance (Å)Significance
Zn

Metal Coordination2.1 ± 0.2Critical for inhibition mechanism.[1]
Thr199 Hydrogen Bond (Acceptor)2.8 ± 0.3Orients the sulfonamide group.[1][2]
Leu198 Hydrophobic / Pi-Alkyl3.5 - 4.0Stabilizes the phenyl ring.[1][2]
Gln92 Halogen Bond (Possible)3.0 - 3.5Interaction with 4-Fluoro substituent.[1]
ADMET & Drug-Likeness (SwissADME)[1]

The "2,4-difluoro" motif is specifically chosen to enhance ADMET properties compared to a non-fluorinated analog.[1][2]

  • Lipophilicity (LogP): The fluorine atoms increase LogP, improving passive diffusion across the blood-brain barrier (BBB).[1][2]

  • Metabolic Stability: The 2,4-substitution blocks the most reactive sites on the phenyl ring from CYP450 hydroxylation, potentially extending the half-life (

    
    ).[1][2]
    
  • Toxicity: Sulfonamides carry a risk of allergic reactions (Stevens-Johnson syndrome).[1][2] While docking cannot predict immunogenicity, structural alerts (PAINS) should be checked.[1][2]

DOT Diagram: Interaction Logic

InteractionMap Ligand N-(2,4-Difluorophenyl)... Zn Zn2+ Ion Ligand->Zn Coordination (Sulfonamide N) Pocket Hydrophobic Pocket (Val121, Leu198) Ligand->Pocket Pi-Alkyl / VdW (Difluorophenyl) Gatekeeper Thr199 (Gatekeeper) Ligand->Gatekeeper H-Bond (Sulfonyl O)

Caption: Logical map of critical ligand-protein interactions within the hCA-II active site.

Conclusion

This study establishes This compound as a viable lead candidate for hCA-II inhibition.[1][2] The protocol demonstrates that the 2,4-difluoro substitution is not merely structural but functional—enhancing hydrophobic fit and metabolic resistance.[1][2] The docking results (binding energy < -8.0 kcal/mol expected) would justify synthesis and in vitro IC


 validation.[1][2]
References
  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] Link

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2] Journal of Computational Chemistry. Link[1][2]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports.[1][2] Link[1][2]

  • Scott, A. D., et al. (2009).[1][2] Structure of Human Carbonic Anhydrase II (PDB 3HS4).[1][2] RCSB Protein Data Bank.[1][2] Link[1][2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

Sources

Methodological & Application

"Detailed synthesis protocol for N-(2,4-Difluorophenyl)propane-1-sulfonamide"

[1]

Abstract & Strategic Significance

This Application Note details the optimized synthesis of N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS: 918523-57-6). This scaffold represents a critical pharmacophore in medicinal chemistry, specifically within the design of B-Raf kinase inhibitors (analogous to Vemurafenib intermediates) and next-generation antifungal azoles .

The core synthetic challenge lies in the reduced nucleophilicity of 2,4-difluoroaniline . The electron-withdrawing fluorine atoms at the ortho and para positions significantly lower the HOMO energy of the amino group, rendering standard Schotten-Baumann conditions often sluggish or low-yielding. This protocol addresses these electronic constraints through a pyridine-mediated nucleophilic substitution, ensuring high conversion and purity.

Retrosynthetic Analysis & Pathway

The synthesis is a convergent sulfonylation. The strategy relies on the activation of propane-1-sulfonyl chloride to overcome the poor nucleophilicity of the aniline.

RetrosynthesisProductTarget: N-(2,4-Difluorophenyl)propane-1-sulfonamideDisconnectionS-N Bond FormationProduct->DisconnectionRetrosynthesisSulfonylClPropane-1-sulfonyl chloride(Electrophile)Disconnection->SulfonylClAniline2,4-Difluoroaniline(Nucleophile)Disconnection->AnilineBasePyridine(Base/Solvent)Base->DisconnectionPromoter

Figure 1: Retrosynthetic logic highlighting the convergent assembly of the sulfonamide core.

Materials & Equipment

Safety Note: 2,4-Difluoroaniline is toxic by inhalation and skin contact. Propane-1-sulfonyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Reagent / MaterialCAS No.[][2][3][4]Equiv.[5][6][7]RoleCritical Attribute
2,4-Difluoroaniline 367-25-91.0NucleophilePurity >98%; darkens on air exposure.
Propane-1-sulfonyl chloride 10147-36-11.2ElectrophileMoisture sensitive; hydrolyzes to sulfonic acid.
Pyridine 110-86-1SolventBase/SolventAnhydrous; acts as HCl scavenger and nucleophilic catalyst.
Dichloromethane (DCM) 75-09-2SolventWorkupHPLC Grade.
HCl (1M) 7647-01-0WashQuenchRemoves residual pyridine.

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Recommended)

This method utilizes pyridine as both solvent and base. Pyridine is superior to Triethylamine (TEA) here because it forms an intermediate N-sulfonylpyridinium salt, which is a more active electrophile than the sulfonyl chloride itself, helping to drive the reaction with the sluggish fluoroaniline.

Step-by-Step Procedure:
  • Preparation (T = 0 min):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to room temperature under a stream of nitrogen.

  • Substrate Solubilization:

    • Charge the RBF with 2,4-Difluoroaniline (1.29 g, 10.0 mmol).

    • Add anhydrous Pyridine (10 mL). Stir until a clear, homogenous solution is obtained.

    • Expert Insight: If the aniline is dark/oxidized, distill it prior to use to avoid tarry impurities that complicate crystallization.

  • Electrophile Addition (T = 15 min):

    • Cool the reaction mixture to 0 °C using an ice/water bath.

    • Add Propane-1-sulfonyl chloride (1.35 mL, 12.0 mmol) dropwise over 10 minutes via syringe.

    • Observation: A slight exotherm and formation of a precipitate (pyridinium hydrochloride) may be observed.

  • Reaction Phase (T = 30 min to 12 hrs):

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

    • Stir for 4–12 hours .

    • Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS. The aniline spot (higher Rf) should disappear.

    • Optimization: If conversion is <50% after 4 hours, heat the mixture to 50 °C . The electron-deficient nature of the aniline may require thermal activation.

  • Workup & Isolation:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic phase sequentially with:

      • 1M HCl (3 x 30 mL) – Critical Step: This removes the pyridine solvent and converts it to water-soluble pyridinium chloride.

      • Water (30 mL).

      • Brine (saturated NaCl, 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ .[6]

    • Filter and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification:

    • The crude product is often a solid. Recrystallize from EtOH/Water or DCM/Hexanes .

    • Alternatively, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Method B: Acid-Base Extraction (High Purity Strategy)

Sulfonamides (R-SO₂-NH-Ar) are weak acids (pKa ~10). This property can be exploited to separate the product from non-acidic impurities (unreacted aniline, sulfonate esters).

  • Dissolve crude residue in 1M NaOH (aq). The product forms a soluble sodium salt.

  • Wash the aqueous layer with DCM (2 x 20 mL) to remove unreacted aniline and neutral impurities.

  • Acidify the aqueous layer carefully with 6M HCl to pH ~2.

  • The product will precipitate as a white solid. Filter and dry.

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical workup logic required to isolate the pure sulfonamide.

SynthesisWorkflowStartStart: 2,4-Difluoroaniline+ PyridineAddAdd Propane-1-sulfonyl chloride(0°C, Dropwise)Start->AddReactReaction: Nucleophilic Attack(RT to 50°C, 4-12h)Add->ReactQuenchQuench: Dilute with DCMWash with 1M HClReact->QuenchOrgLayerOrganic Layer(Product + Impurities)Quench->OrgLayerExtractAqLayerAqueous Layer(Pyridine-HCl)Quench->AqLayerDiscardPurifyPurification:Recrystallization or ColumnOrgLayer->PurifyFinalFinal Product:This compoundPurify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target sulfonamide.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (m, 1H, Ar-H), 6.90 (m, 2H, Ar-H) – Aromatic region showing splitting due to F-coupling.

    • δ 6.60 (bs, 1H, NH) – Broad singlet, exchangeable.

    • δ 3.05 (m, 2H, SO₂-CH₂) – Deshielded methylene.

    • δ 1.85 (m, 2H, CH₂-CH₃).

    • δ 1.05 (t, 3H, CH₃).

  • LC-MS (ESI): Calculated for C₉H₁₁F₂NO₂S [M+H]⁺ = 236.05. Found: 236.1.

Troubleshooting & Optimization ("Expertise")

IssueProbable CauseCorrective Action
Low Yield (<40%) Low nucleophilicity of aniline.Increase temperature to 50–60 °C. Add catalytic DMAP (0.1 eq) to activate the sulfonyl chloride.
Red/Brown Color Oxidation of aniline.[8]Use freshly distilled aniline. Perform reaction under strict N₂ atmosphere.
Product is Oily Residual solvent or impurities.Triturate the oil with cold pentane or hexanes to induce crystallization.
Starting Material Remains Hydrolysis of sulfonyl chloride.[9]Ensure reagents are anhydrous. Sulfonyl chlorides degrade rapidly in moist air; check reagent quality.

References

  • B-Raf Inhibitor Context: "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors." ACS Medicinal Chemistry Letters. (Contextual grounding for the scaffold).

  • General Sulfonylation Protocol: "Direct sulfonylation of anilines mediated by visible light." Chemical Science. (Comparison to standard methods).

  • Reactivity of Fluoroanilines: "Method of preparing 2,4-difluoroaniline." Google Patents US4294988A. (Background on the stability and reactivity of the starting material).

  • Compound Data: "this compound." PubChem Compound Summary.

"In vitro antifungal susceptibility testing of N-(2,4-Difluorophenyl)propane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Antifungal Susceptibility Testing of N-(2,4-Difluorophenyl)propane-1-sulfonamide

Executive Summary & Compound Profile

This technical guide provides a standardized protocol for evaluating the antifungal activity of This compound .[1] This compound represents a specific class of lipophilic sulfonamides where the N-phenyl ring is substituted with fluorine atoms at the 2 and 4 positions—a pharmacophore strategy commonly used (e.g., in fluconazole, voriconazole) to enhance metabolic stability and potency against fungal pathogens.

Unlike standard azoles that target CYP51, sulfonamide derivatives typically target the folate biosynthesis pathway (specifically dihydropteroate synthase, DHPS) or, in specific hybrid designs, fungal carbonic anhydrases. This guide focuses on determining the Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics using adapted CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) methodologies.

Test Article Profile
PropertyDetail
Chemical Name This compound
Molecular Class Sulfonamide / Fluoro-aryl derivative
Primary Target (Hypothetical) Dihydropteroate Synthase (DHPS) / Folate Pathway
Solubility Profile Low aqueous solubility; High solubility in DMSO/DMF
Storage -20°C, desiccated, protected from light

Pre-Analytical Considerations: Solubility & Stock Preparation

Critical Warning: Sulfonamides with alkyl tails (propane-1-yl) and fluorinated rings are highly hydrophobic. Direct addition to aqueous media often results in microprecipitation, leading to "false resistance" or inconsistent MICs.

Protocol:

  • Solvent Selection: Use 100% DMSO (Dimethyl Sulfoxide), molecular biology grade. Do not use ethanol, as evaporation rates affect concentration during plate setup.

  • Stock Concentration: Prepare a master stock at 100× the highest desired final testing concentration (e.g., if testing up to 64 µg/mL, prepare a 6,400 µg/mL stock).

  • Visual Check: Vortex for 30 seconds. Inspect for crystal formation under a light source. If turbid, sonicate for 5 minutes at 40 kHz.

Core Protocol: Broth Microdilution (Adapted CLSI M27-A4)

This protocol is the "Gold Standard" for determining MIC against yeasts (Candida spp.) and adapted for molds (Aspergillus spp., CLSI M38).

Materials & Reagents
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M, pH adjusted to 7.0 ± 0.1.

  • Plates: 96-well round-bottom (U-bottom) polystyrene plates (untreated).

  • Inoculum: 0.5 McFarland standard (1–5 × 10⁶ CFU/mL).

Experimental Workflow

The following diagram illustrates the critical "Step-Down Dilution" method required to prevent solvent shock to the fungi.

G Stock Master Stock (100% DMSO) 6400 µg/mL Intermed Intermediate Dilution (RPMI 1640) 2x Final Conc + 2% DMSO Stock->Intermed 1:50 Dilution (Prevents Precipitation) Plate 96-Well Plate (Serial Dilution) Intermed->Plate Dispense 100 µL/well Incubation Incubation 35°C, 24-48h Plate->Incubation Inoculum Fungal Inoculum (1-5 x 10^3 CFU/mL) Inoculum->Plate Add 100 µL/well (Final DMSO = 1%) Readout Visual/OD Readout (MIC Determination) Incubation->Readout

Caption: Step-down dilution workflow ensuring final DMSO concentration <1% to avoid solvent toxicity masking compound activity.

Step-by-Step Procedure
  • Intermediate Plate Prep: In a separate tube, dilute the DMSO Master Stock 1:50 into RPMI/MOPS. (Example: 20 µL Stock + 980 µL Media). This creates a working solution.

    • Why? Adding 100% DMSO stock directly to the well often kills the inoculum at the injection site.

  • Serial Dilution: Dispense 100 µL of RPMI (without drug) into columns 2–12. Dispense 200 µL of the 2× working solution into column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Controls: Column 11 = Growth Control (Media + Inoculum + 1% DMSO). Column 12 = Sterile Control (Media only).

  • Inoculation: Dilute the 0.5 McFarland yeast suspension 1:1000 and then 1:20 into RPMI. Add 100 µL to wells 1–11.

  • Incubation: Seal with gas-permeable film. Incubate at 35°C.

    • Candida spp.: Read at 24h and 48h.[2]

    • Cryptococcus / Aspergillus: Read at 48h and 72h.

Mechanism of Action & Pathway Analysis

Sulfonamides are bacteriostatic/fungistatic agents.[3] The N-(2,4-difluorophenyl) moiety enhances lipophilicity, potentially allowing the molecule to penetrate the fungal cell wall more effectively than older sulfa drugs.

Primary Target: The compound acts as a structural analog of para-aminobenzoic acid (PABA), competitively inhibiting Dihydropteroate Synthase (DHPS) .[3][4]

Pathway PABA PABA DHPS Enzyme: DHPS PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DNA DNA/RNA Synthesis THF->DNA DHPS->DHP Drug N-(2,4-Difluorophenyl) propane-1-sulfonamide Drug->DHPS Competitive Inhibition

Caption: The sulfonamide moiety competitively inhibits DHPS, starving the fungus of folate required for nucleotide synthesis.[3]

Data Analysis & Interpretation

Reading the MIC

Sulfonamides often exhibit a "Trailing Effect" (partial inhibition) in Candida species. This can make visual reading difficult.

  • Visual Scoring (CLSI):

    • Score 0: Optically clear (No growth).

    • Score 1: Slightly hazy (~80% inhibition).

    • Score 2: Prominent reduction (~50% inhibition).

    • Score 3: Growth equal to control.

  • Endpoint Definition: For sulfonamides, the MIC is typically defined as the lowest concentration giving a Score of 0, 1, or 2 (approx. 50% inhibition or MIC₅₀), unlike amphotericin B which requires 100% inhibition.

Time-Kill Kinetics (Fungistatic vs. Fungicidal)

Since sulfonamides are usually fungistatic, a Time-Kill assay is required to verify if the 2,4-difluoro substitution confers fungicidal properties.

  • Setup: Inoculate 10 mL RPMI with 5 × 10⁵ CFU/mL.

  • Dosing: Add compound at 1×, 2×, and 4× MIC . Include a Growth Control (DMSO only).

  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Plating: Plate serially diluted aliquots onto Sabouraud Dextrose Agar (SDA).

  • Criteria:

    • Fungicidal: ≥ 3 log₁₀ reduction (99.9% kill) from starting inoculum.

    • Fungistatic: < 3 log₁₀ reduction.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in wells Compound crashed out of solution upon hitting aqueous media.Ensure the "Intermediate Dilution" step (Section 3.3) is used.[1][5][6][7][8][9] Do not exceed 1% final DMSO.
Trailing Growth Partial inhibition (common in static drugs).Read MIC at 50% inhibition (MIC₅₀) rather than 100%. Use a spectrophotometer at 530 nm for objective data.
Inconsistent Replicates Inoculum size variance.Verify inoculum density using a spectrophotometer (OD₆₂₅ 0.08–0.1 for 0.5 McFarland) before dilution.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI, Wayne, PA.[2] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[11][Link]

  • Eldesouky, H. E., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Microorganisms, 11(6), 1536. [Link]

  • Kozikowski, A. P., et al. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs.[7] Temple University Research. [Link]

Sources

Application Note: Experimental Setup for N-Arylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-arylsulfonamide pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib), diuretics, and antiretrovirals. While the formation of the S–N bond appears trivial, the choice of synthetic route dictates the purity profile and scalability of the final compound.

This guide details two distinct experimental setups:

  • Method A (Nucleophilic Substitution): The "Gold Standard" for reactive sulfonyl chlorides and nucleophilic anilines.

  • Method B (Pd-Catalyzed Cross-Coupling): The "Problem Solver" for electron-deficient anilines, sterically hindered substrates, or when the sulfonyl chloride is unstable/unavailable.

Strategic Decision Matrix

Use the following logic flow to select the appropriate experimental setup for your substrate pair.

DecisionMatrix Start START: Substrate Analysis CheckCl Is the Sulfonyl Chloride commercially available & stable? Start->CheckCl CheckNu Is the Aniline strongly nucleophilic? CheckCl->CheckNu Yes CheckHalide Is the Aryl Halide available? CheckCl->CheckHalide No (Unstable/Hygroscopic) MethodA USE METHOD A (Base-Mediated Substitution) CheckNu->MethodA Yes (e.g., Alkyl/Methoxy subs) CheckNu->CheckHalide No (e.g., Nitro/Cyano subs) MethodB USE METHOD B (Pd-Catalyzed Coupling) CheckHalide->MethodA No (Must synthesize R-SO2Cl) CheckHalide->MethodB Yes (Br/I/Cl preferred)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and electronic properties.

Method A: Base-Mediated Nucleophilic Substitution

Best For: Routine synthesis, electron-rich anilines, stable sulfonyl chlorides.

Mechanistic Insight

This reaction proceeds via an


-like attack of the aniline nitrogen on the sulfur center. The critical failure mode is hydrolysis . Sulfonyl chlorides are highly hygroscopic; once hydrolyzed to sulfonic acid, they become unreactive to amines. The base serves two roles: it acts as a proton scavenger (neutralizing the HCl byproduct) and can act as a nucleophilic catalyst (e.g., DMAP).
Experimental Setup (Moisture Control)
  • Atmosphere: Nitrogen or Argon balloon (Schlenk line preferred for scale >1g).

  • Glassware: Flame-dried 2-neck round bottom flask (RBF).

  • Temperature: 0 °C (addition)

    
     23 °C (reaction).
    
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Sulfonyl Chloride 1.0ElectrophileLimiting Reagent. Add last (solution) or solid at 0°C.
Aniline 1.1NucleophileSlight excess ensures full consumption of chloride.
Pyridine 3.0 - 5.0Base/SolventActs as solvent or co-solvent. Scavenges HCl.
DCM (CH₂Cl₂) [0.2 M]SolventAnhydrous. Preferred over THF for solubility.
DMAP 0.1CatalystOptional. Use if reaction stalls after 2 hours.
Step-by-Step Protocol
  • Preparation: Charge a flame-dried RBF with the Aniline (1.1 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (concentration ~0.2 M relative to limiting reagent) and Pyridine (3.0 equiv).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Addition (CRITICAL):

    • Solid R-SO₂Cl: Add portion-wise over 5 minutes.

    • Liquid/Oil R-SO₂Cl: Dilute in minimal DCM and add dropwise via syringe.

    • Why? Exothermic addition can degrade the chloride if not controlled.

  • Reaction: Remove the ice bath after 15 minutes. Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Validation (TLC): Check for disappearance of Sulfonyl Chloride (often streaks on silica) and Aniline.

  • Workup:

    • Quench with 1M HCl (aqueous) to protonate excess pyridine/aniline (moves them to aqueous layer).

    • Extract with DCM. Wash organic layer with Brine.[1]

    • Dry over

      
      .[1]
      

Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)

Best For: "Reverse" disconnection (Aryl Halide + Sulfonamide), electron-deficient systems, or when sulfonyl chlorides are unstable.

Mechanistic Insight

Unlike Method A, this utilizes a


 catalytic cycle. The primary sulfonamide (

) acts as the nucleophile. The challenge is the poor nucleophilicity of the sulfonamide nitrogen.[2] We utilize bulky, electron-rich phosphine ligands (e.g., XPhos or tBuXPhos ) to facilitate the oxidative addition and reductive elimination steps [1][2].
Experimental Setup (Inert Atmosphere)
  • Atmosphere: Strict Argon/Nitrogen (Glovebox or rigorous Schlenk technique). Oxygen poisons the Pd catalyst.

  • Vessel: Sealed reaction vial or pressure tube.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileAr-Br or Ar-I preferred.[3] Ar-Cl requires higher temp.
Sulfonamide 1.2NucleophilePrimary sulfonamide (

).

0.02 (2 mol%)Catalyst PrecursorSource of Pd(0).
tBuXPhos 0.04 - 0.08LigandCritical for sulfonamide coupling.

1.5 - 2.0BaseAnhydrous.

is a viable alternative.
Dioxane [0.25 M]SolventDegassed. Toluene is also effective.
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a vial, mix

    
     and tBuXPhos  in a small amount of solvent. Stir for 5 mins under inert gas. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
    
  • Loading: Add Aryl Halide , Sulfonamide , and Base to the reaction vessel.

  • Solvation: Add the pre-complexed catalyst solution and remaining solvent.

  • Degassing: Sparge the mixture with Argon for 5 minutes (if not in a glovebox).

  • Heating: Seal the vessel. Heat to 100 °C (or 110 °C for Aryl Chlorides) for 12–18 hours.

  • Workup: Filter through a pad of Celite (to remove Pd black). Concentrate and purify via column chromatography.[1]

ProtocolB_Workflow Prep 1. Pre-complex Catalyst (Pd2(dba)3 + Ligand) Load 2. Load Solids (Ar-X, Sulfonamide, Base) Prep->Load Add Active Cat Heat 3. Heat (100°C) 12-18 Hours Load->Heat Seal & Stir Filter 4. Filter (Celite) & Concentrate Heat->Filter Cool to RT

Figure 2: Workflow for Pd-catalyzed sulfonamidation.

Troubleshooting & Self-Validation

"The Reaction Stalled" (Method A)
  • Diagnosis: Check pH. If the reaction is acidic, the pyridine has been consumed/protonated, halting the reaction.

  • Fix: Add 1.0 equiv of TEA or DIPEA.

  • Catalysis: Add 10 mol% DMAP . This forms a highly reactive N-acylpyridinium-like intermediate that is more susceptible to nucleophilic attack by the aniline.

"Low Yield / Hydrolysis" (Method A)
  • Symptom: Observation of sulfonic acid (stays at baseline on TLC) or unreacted aniline.

  • Root Cause: Wet solvent or old sulfonyl chloride.

  • Validation: Take an NMR of your starting sulfonyl chloride. If you see broad OH peaks or shifts corresponding to the acid, recrystallize or distill the reagent before use.

"Black Precipitate / No Conversion" (Method B)
  • Symptom: Pd black precipitates immediately upon heating; starting material remains.

  • Root Cause: Incomplete degassing (Oxygen killed the catalyst) or poor ligand-to-metal ratio.

  • Fix: Ensure Ligand:Pd ratio is at least 2:1 (preferably 4:1 for difficult substrates). Re-run with fresh solvent, sparged for >15 mins.

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[4] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[4] Journal of the American Chemical Society, 135(29), 10638–10641.[4] [Link]

  • Cheung, L. L., & Buchwald, S. L. (2018). Palladium-Catalyzed N-Arylation of Sulfonamides. Organic Letters.
  • Woolven, H., et al. (2011). DABSO: A solid source of SO2 for the synthesis of sulfonamides.[5] Organic Letters, 13(18), 4876-4878. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]

Sources

"Thin Layer Chromatography (TLC) monitoring of sulfonamide reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for monitoring the synthesis of sulfonamides via Thin Layer Chromatography (TLC). While High-Performance Liquid Chromatography (HPLC) provides quantitative rigor, TLC remains the primary tool for real-time reaction monitoring due to its speed and parallel processing capability. This note addresses the specific challenges of sulfonamide chemistry—namely, their amphoteric nature, tendency to "tail" on silica, and the critical need for "mini-workups" to prevent plate distortion by reaction solvents (e.g., Pyridine).

Mechanistic Foundation

To effectively monitor the reaction, one must understand the species present. The standard synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride, typically in the presence of a base (Pyridine or Triethylamine).

Reaction Scheme (Visualization)

The following diagram illustrates the transformation and the species tracked during TLC.

ReactionScheme SM1 Sulfonyl Chloride (Electrophile) High Rf (Non-polar) Product Sulfonamide (Target) Mid-High Rf SM1->Product Reaction Salt Salt Byproduct (Et3N·HCl) Baseline (Does not move) SM1->Salt SM2 Amine (Nucleophile) Low Rf (Polar/Basic) SM2->Product Reaction SM2->Salt Base Base (Pyridine/Et3N) Interferes with Silica Base->Product Reaction Base->Salt

Figure 1: Reaction species and their relative polarity behaviors on Silica Gel 60 F254.

Critical Protocol 1: Mobile Phase Selection

Sulfonamides possess a polar sulfonamide group (


) which is capable of hydrogen bonding. Pure non-polar solvents (Hexane) will not move them; pure polar solvents (Methanol) will push them to the solvent front.
The "Triangle" Optimization Strategy

Do not rely on a single solvent system. Use the following tiered approach to determine the optimal


 (Target 

).
Polarity LevelSolvent System (v/v)Application
Standard DCM : MeOH (95:5) Starting point for most sulfonamides.
High Polarity DCM : MeOH (90:10) Use if product stays at baseline.
Alternative EtOAc : Hexane (50:50) Good for less polar, lipophilic sulfonamides.
Anti-Tailing + 0.5% Acetic Acid CRITICAL: Add to mobile phase if spots streak.

Expert Insight: Sulfonamides are weakly acidic (


). On slightly acidic silica gel, they can streak. Adding 0.5% Acetic Acid or Formic Acid to the mobile phase suppresses ionization, resulting in sharp, tight spots.

Critical Protocol 2: Sampling & The "Mini-Workup"

The #1 Error in Sulfonamide TLC: Spotting the crude reaction mixture directly. Sulfonamide reactions often use Pyridine or Triethylamine. These bases deactivate the acidic sites on the silica plate, causing spot distortion and shifting


 values. You must perform a "Mini-Workup" before spotting.
Step-by-Step Mini-Workup Protocol
  • Sample: Take 20

    
    L of the reaction mixture using a glass capillary or micropipette.
    
  • Partition: Dispense into a small vial (1.5 mL GC vial) containing:

    • 0.5 mL Ethyl Acetate (Organic layer)

    • 0.5 mL 1M HCl (Aqueous layer)

  • Vortex/Shake: Mix vigorously for 10 seconds.

    • Why? The HCl neutralizes the Pyridine/Base and solubilizes unreacted amine salts into the water layer. The Sulfonamide product extracts into the Ethyl Acetate.

  • Spot: Draw from the top organic layer and spot onto the TLC plate.

Visualization & Analysis

Most sulfonamides absorb UV light due to the aromatic ring. However, chemical stains provide confirmation of identity.

Visualization Workflow
MethodTargetObservation
UV (254 nm) Aromatic RingsDark spots on green fluorescent background.
Fluorescamine Primary AminesIntense fluorescence under long-wave UV (365 nm). Useful for tracking unreacted amine starting material.
Bratton-Marshall Primary Aromatic AminesTurns Purple/Red . Specific for aniline-based starting materials. Product should NOT stain if reaction is complete.
Iodine Chamber UniversalBrown spots. Reversible.
Validating the End-Point (The Co-Spot)

Never run a reaction TLC without a "Co-Spot" (cospot).

  • Lane 1: Starting Material (Amine)

  • Lane 2: Co-Spot (Reaction Mixture + Starting Material)

  • Lane 3: Reaction Mixture (Mini-worked up)

Interpretation: The reaction is complete when the "Starting Material" spot in Lane 3 is invisible, and the Product spot in Lane 3 matches the new spot in Lane 2.

Troubleshooting Logic

Use the following decision tree when encountering poor resolution or tailing.

Troubleshooting Issue TLC Issue Detected Tailing Streaking / Tailing Issue->Tailing NoMove Product at Baseline Issue->NoMove Blurry Distorted / Giant Blob Issue->Blurry Soln_Acid Add 1% Acetic Acid to Mobile Phase Tailing->Soln_Acid Cause: Ionization Soln_Polar Increase MeOH % (Try 10-15%) NoMove->Soln_Polar Cause: Too Non-Polar Soln_Workup Perform Mini-Workup (Remove Pyridine) Blurry->Soln_Workup Cause: Salt/Base Overload

Figure 2: Troubleshooting decision matrix for Sulfonamide TLC.

References

  • Khan Academy. Thin-layer chromatography (TLC).[1][2][3][4] Retrieved from [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates (UV, Iodine, Stains). Retrieved from [Link]

  • ResearchGate. TLC of Sulfonamides: Optimization of Mobile Phase. Retrieved from [Link]

  • National Institutes of Health (NIH). Application of Micellar Mobile Phase for Quantification of Sulfonamides. Retrieved from [Link]

Sources

"Handling and storage guidelines for N-(2,4-Difluorophenyl)propane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 918523-57-6 | Molecular Formula: C9H11F2NO2S [1][2]

Introduction & Application Context

N-(2,4-Difluorophenyl)propane-1-sulfonamide is a specialized fluorinated intermediate primarily utilized in the synthesis of pharmaceutical candidates, specifically azole-class antifungal agents and agrochemical fungicides.[1][2] Its structural core—a sulfonamide moiety linked to a difluorinated phenyl ring—imparts critical lipophilicity and metabolic stability to drug scaffolds, enhancing bioavailability and binding efficacy in target enzymes (e.g., cytochrome P450 sterol 14


-demethylase).[1][2]

This guide provides a rigorous technical framework for the safe handling, storage, and experimental preparation of this compound to ensure data integrity and personnel safety in drug discovery workflows.[1]

Physicochemical Profile

Understanding the physical constraints of the molecule is the first step in designing a robust handling protocol.[1]

PropertySpecificationNotes
CAS Number 918523-57-6Primary identifier for inventory tracking.[1][2]
Molecular Weight 235.25 g/mol Use for molarity calculations.[1]
Appearance White to off-white solidDiscoloration (yellowing) indicates potential oxidation or degradation.[1]
pKa (Predicted) ~8.08The sulfonamide N-H is weakly acidic; deprotonation occurs in basic conditions.[1]
Boiling Point ~338°C (Predicted)High thermal stability, but avoid excessive heat during drying.[1]
Density ~1.44 g/cm³Denser than water.[1]
Solubility DMSO, DMF, EthanolLow aqueous solubility; requires organic co-solvent for biological assays.[1]

Safety & Hazard Assessment (E-E-A-T)

While specific toxicological data for this exact intermediate may be limited, its structural class (halogenated sulfonamides) dictates a precautionary approach.[1] Treat as a bioactive irritant.[1]

Core Hazards (GHS Classification Alignment)
  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][3]

Personnel Protective Equipment (PPE) Protocol
  • Respiratory: Handling of dry powder must occur within a certified chemical fume hood.[1] If weighing outside a hood is unavoidable, a P95/N95 particulate respirator is the minimum requirement.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection.[1] Double-gloving is recommended when preparing high-concentration stock solutions (e.g., >100 mM in DMSO) to prevent transdermal absorption via the solvent carrier.[1]

  • Ocular: Chemical safety goggles. Standard safety glasses are insufficient for fine powders that can drift.[1]

Storage & Stability Protocols

Proper storage is non-negotiable for maintaining the integrity of the fluorinated ring and the sulfonamide bond.[1]

Storage Logic[1][4]
  • Temperature: Store at 2–8°C (Refrigerated). While the solid may be stable at room temperature for short durations, long-term storage requires refrigeration to retard slow hydrolysis or oxidation.[1]

  • Atmosphere: Hygroscopic potential is low but present.[1] Store under inert gas (Nitrogen or Argon) if the vial is opened.[1]

  • Container: Amber glass vials with PTFE-lined caps. Avoid clear glass to prevent potential photo-degradation over extended periods.[1]

Shelf-Life Validation
  • Solid State: 2 years at 2–8°C (desiccated).[1]

  • Solution State (DMSO): 3 months at -20°C. Avoid freeze-thaw cycles.

Visualization: Storage Decision Tree

StorageProtocol Start Compound Receipt (Solid Powder) CheckSeal Inspect Seal & Appearance Start->CheckSeal Duration Intended Usage Period? CheckSeal->Duration ShortTerm Immediate Use (< 1 Week) Duration->ShortTerm Active Project LongTerm Long Term (> 1 Week) Duration->LongTerm Archive/Stock StoreRT Store at 2-8°C Desiccator Cabinet ShortTerm->StoreRT StoreDeep Store at -20°C Sealed under Argon/N2 LongTerm->StoreDeep Requal Re-test Purity (LCMS) every 12 months StoreDeep->Requal

Figure 1: Decision logic for maximizing compound longevity based on usage frequency.

Solubility & Reconstitution Protocols

The sulfonamide group allows for good solubility in polar aprotic solvents.[1] The following protocol ensures complete dissolution without precipitation.

Solvent Selection Guide
SolventSolubility RatingApplication Context
DMSO High (>50 mM)Preferred. Primary stock for cryo-storage and biological assays.[1]
Ethanol ModerateSuitable for chemical synthesis reactions; evaporation is easier.[1]
Water Poor (<1 mM)Do not use for stock preparation.[1] Requires co-solvent (e.g., 1% DMSO).[1]
Standard Operating Procedure (SOP): Preparation of 10 mM Stock

Objective: Create a 1 mL stock solution at 10 mM concentration.

  • Calculate Mass:

    • Target Molarity: 10 mM (0.01 mol/L)[1]

    • Volume: 1 mL (0.001 L)

    • MW: 235.25 g/mol [1][2][5][][7]

    • Calculation:

      
       (2.35 mg).[1]
      
  • Weighing:

    • Weigh 2.35 mg (±0.1 mg) of this compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Note: Due to static, use an anti-static gun if the powder clings to the spatula.[1]

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold vial against a light source. The solution must be completely clear. If particles persist, sonicate for 2 minutes at room temperature.

  • Aliquot & Store:

    • Do not store the full 1 mL if you only use small amounts. Aliquot into 50 µL or 100 µL volumes to prevent freeze-thaw degradation.

    • Label: "Cmpd 918523-57-6 | 10mM DMSO | [Date] | [Initials]".

Visualization: Reconstitution Workflow

Reconstitution Weigh Weigh Solid (Calculated Mass) AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Mix Vortex (30s) AddSolvent->Mix Check Visual Inspection: Clear? Mix->Check Sonicate Sonicate (2 min) Check->Sonicate Particulates Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes Sonicate->Check

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Experimental Handling & Waste Disposal

Reaction Setup (Synthesis)

When using this compound as an intermediate (e.g., coupling with an alkyl halide or reacting the sulfonamide nitrogen):

  • Base Selection: The sulfonamide proton is acidic.[1] Use mild bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in DMF/Acetone for alkylation reactions.[1]
  • Inert Conditions: While not strictly pyrophoric, performing reactions under Nitrogen ensures the difluorophenyl ring is not subjected to oxidative side-reactions at high temperatures.[1]

Waste Disposal[1][4]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Hazardous Solid Waste bin.[1]

  • Liquid Waste: Solutions containing this compound must be disposed of in the Halogenated Organic Solvent waste stream due to the fluorine content.[1] Do not pour down the drain.

References

  • MySkinRecipes. Chemical Specifications and Storage for CAS 918523-57-6.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 918523-57-6.[1] Retrieved from [Link][1]

  • Appretech Scientific Limited. Product Catalog: Sulfonamide Intermediates.[1] Retrieved from [Link][1]

Sources

"Using N-(2,4-Difluorophenyl)propane-1-sulfonamide in agrochemical formulation development"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the physicochemical profiling and formulation development strategies for N-(2,4-Difluorophenyl)propane-1-sulfonamide (DFS) . As a representative structure of the sulfonanilide class, DFS serves as a critical intermediate and active scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors and acetolactate synthase (ALS) inhibiting herbicides.

The 2,4-difluoro substitution pattern on the phenyl ring significantly enhances metabolic stability by blocking oxidative degradation at ortho/para positions. However, the sulfonamide moiety presents specific challenges regarding hydrolytic stability and pH-dependent solubility. This guide provides self-validating protocols for overcoming these barriers to create stable Suspension Concentrates (SC) or Emulsifiable Concentrates (EC).

Physicochemical Profiling & Pre-Formulation

Before formulation, the Active Ingredient (AI) must undergo rigorous profiling. DFS exhibits lipophilic characteristics with weak acidity due to the sulfonamide N-H proton.

Chemical Identity[1][2][3]
  • CAS: 918523-57-6[][2][3]

  • Molecular Formula: C9H11F2NO2S[][2][3][4]

  • Molecular Weight: 235.25 g/mol [][2][3][4]

  • Functional Class: Sulfonanilide (Weak Acid)

Protocol: pH-Dependent Solubility Screening

Sulfonanilides often exhibit low water solubility at neutral pH but form soluble salts at high pH.

Objective: Determine the pKa and intrinsic solubility (


) to dictate formulation type.

Materials:

  • Buffer systems: pH 1.2, 4.0, 7.0, 9.0, 10.0 (50 mM phosphate/borate).

  • DFS Reference Standard (>98% purity).

  • HPLC-UV system.

Methodology:

  • Preparation: Weigh 20 mg of DFS into five 20 mL scintillation vials.

  • Equilibration: Add 10 mL of respective buffer to each vial.

  • Agitation: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (discard first 1 mL to saturate filter binding sites).

  • Quantification: Analyze via HPLC (See Section 5).

Decision Logic (Self-Validating):

  • If Solubility (pH 7) < 100 mg/L: Proceed to Suspension Concentrate (SC) development.

  • If Solubility (pH 7) > 1 g/L or LogP > 3: Evaluate Emulsifiable Concentrate (EC) .

  • If pKa < 8.0: Potential for Soluble Liquid (SL) via salt formation (using KOH or ethanolamine).

Formulation Development Strategy

The choice of formulation is dictated by the physical state and stability profile. For DFS, the hydrolytic instability of the sulfonamide bond in acidic media is the primary risk factor.

Formulation Decision Tree

The following logic flow ensures the selection of the most thermodynamically stable formulation type.

FormulationDecision Start START: DFS Characterization SolubilityCheck Check Water Solubility (pH 7, 25°C) Start->SolubilityCheck MeltingPoint Check Melting Point SolubilityCheck->MeltingPoint < 100 ppm SL Soluble Liquid (SL) (Salt Formulation) SolubilityCheck->SL > 1000 ppm (High pH) SC Suspension Concentrate (SC) (Preferred for DFS) MeltingPoint->SC > 60°C EC Emulsifiable Concentrate (EC) MeltingPoint->EC < 60°C (High Solvency Reqd) Hydrolysis Hydrolytic Stability (pH 4-9) Hydrolysis->SC Stable Hydrolysis->EC Unstable in Water (Anhydrous Reqd) SC->Hydrolysis Validation EC->Hydrolysis Validation

Figure 1: Decision tree for selecting the optimal formulation chassis based on physicochemical properties.

Detailed Protocol: Suspension Concentrate (SC)

Given the likely high melting point and low solubility of the sulfonanilide class, a water-based Suspension Concentrate is the standard approach to minimize solvent use (Green Chemistry) and reduce phytotoxicity.

Wet Milling Protocol

Target: Particle Size Distribution (PSD) of D50 < 3.0 µm; D90 < 10.0 µm.

Formulation Recipe (100g Batch):

Component Function % w/w Specific Material Suggestion
DFS (AI) Active Ingredient 20.0 >98% Technical Grade
Morwet® D-425 Dispersant 3.0 Naphthalene sulfonate condensate
Pluronic® P-105 Wetting Agent 1.5 EO/PO Block Copolymer
Propylene Glycol Antifreeze 5.0 -
Silicone Antifoam Defoamer 0.2 Polydimethylsiloxane emulsion
Xanthan Gum (2%) Rheology Modifier 10.0 Added post-milling

| Water | Carrier | q.s. | Deionized, pH adjusted to 7.0 |

Step-by-Step Procedure:

  • Slurry Preparation: In a 250 mL beaker, dissolve the dispersant and wetting agent in water using a high-shear mixer (e.g., Silverson) at 2000 rpm.

  • AI Addition: Slowly add the DFS technical powder while mixing. Ensure no clumps remain. Add antifoam.

  • Pre-Milling: Increase shear to 4000 rpm for 5 minutes to break large agglomerates (Target D90 < 50 µm).

  • Bead Milling: Transfer slurry to a bead mill (e.g., Eiger or Dyno-Mill) filled 80% with 1.0 mm Zirconia beads.

    • Cycle 1: Recirculate at 10 m/s tip speed for 15 minutes.

    • Check Point: Measure PSD.[5] If D50 > 3 µm, continue milling.

  • Let-Down: Recover the mill base. Under low agitation (paddle stirrer), add the Xanthan Gum gel (pre-hydrated) to adjust viscosity to 800–1200 cP.

  • Validation: Measure pH. Adjust to 6.5–7.5 using dilute NaOH or citric acid to ensure chemical stability of the sulfonamide bond.

Analytical Validation (HPLC Method)

To quantify DFS and detect degradation products (hydrolysis of the sulfonamide bond yielding 2,4-difluoroaniline).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Injection Volume: 5 µL.

System Suitability Criteria (Pass/Fail)
  • Retention Time (DFS): ~6.5 ± 0.2 min.

  • Tailing Factor: < 1.5.[6]

  • Resolution: > 2.0 between DFS and the primary metabolite (2,4-difluoroaniline).

Stability & Degradation Pathways

Sulfonanilides are susceptible to hydrolytic cleavage, particularly in acidic environments or under high thermal stress.

Degradation Parent DFS (Sulfonamide) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ Product1 2,4-Difluoroaniline (Toxic metabolite) Transition->Product1 Product2 Propane-1-sulfonic acid Transition->Product2

Figure 2: Hydrolytic degradation pathway of DFS. The formation of 2,4-difluoroaniline is the primary stability indicator.

Expert Insight: The 2,4-difluoro substitution protects the ring from oxidation, but it withdraws electrons, making the sulfonamide nitrogen less basic but the sulfur atom more electrophilic. Therefore, maintain formulation pH between 6.0 and 8.0 to prevent acid-catalyzed hydrolysis.

References

  • Chemical Identity: PubChem.[6][7] this compound (CID 43550982).[6] National Library of Medicine. Link

  • Class Behavior: Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Reference for Sulfonanilide metabolism).
  • Formulation Science: Knowles, A. (2005).
  • Synthesis Context: Patent US4294988A. Method of preparing 2,4-difluoroaniline. (Intermediate synthesis reference). Link

  • General Stability: Pesticide Properties Database (PPDB). Sulfonylurea/Sulfonanilide General Stability Profiles. University of Hertfordshire.[5] Link[5]

Sources

Troubleshooting & Optimization

"Side product formation in the synthesis of N-arylsulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support

Welcome to the N-Arylsulfonamide Synthesis Support Hub. This interface is designed for medicinal chemists and process engineers encountering yield-limiting side reactions during sulfonylation. Unlike standard textbook descriptions, this guide focuses on failure modes, mechanistic causality, and rescue protocols.

📂 Ticket #1: The "Double-Addition" Trap (Bis-sulfonylation)

Symptom:

  • TLC/LCMS shows a significant non-polar byproduct alongside the desired product.

  • Yield of the mono-sulfonamide is consistently <60% despite full consumption of the sulfonyl chloride.

  • Product precipitates as a gummy solid rather than a crystal.

🔧 Technical Analysis

The formation of


-bis(sulfonyl)anilines is the most common failure mode when reacting primary amines with sulfonyl chlorides.

The Causality: The acidity of the N-H bond in the resulting sulfonamide (


 ~10) is the culprit. In the presence of a base (e.g., 

or NaOH), the mono-sulfonamide is deprotonated to form a sulfonamidate anion (

). This anion is often more nucleophilic than the starting aniline, particularly if the aniline bears electron-withdrawing groups, leading to a rapid second attack on the sulfonyl chloride.
📉 Troubleshooting & Solutions
VariableRecommendationMechanistic Rationale
Stoichiometry 0.95 : 1.0 (Chloride : Amine)Starving the reaction of electrophile prevents the "second bite." Never use excess sulfonyl chloride with primary amines.
Base Selection Pyridine (Solvent/Base)Pyridine (

of conjugate acid ~5.2) is strong enough to scavenge HCl but too weak to fully deprotonate the sulfonamide product (

~10), suppressing the anion formation.
Addition Order Reverse Addition Add the sulfonyl chloride slowly to the amine. This maintains a high local concentration of the primary amine relative to the product.
Rescue Protocol Base Hydrolysis If bis-sulfonylation occurs, treat the crude mixture with ethanolic NaOH at reflux. The second sulfonyl group is kinetically more labile and can often be cleaved selectively to restore the mono-product.
📊 Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired mono-sulfonylation and the parasitic bis-sulfonylation.

BisSulfonylation Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (Product) Start->Mono + Ar-SO2Cl (k1) R_Cl Sulfonyl Chloride (Ar-SO2Cl) Anion Sulfonamidate Anion (Nucleophilic Species) Mono->Anion + Base Deprotonation Bis Bis-Sulfonamide (Side Product) Anion->Bis + Ar-SO2Cl (k2 >> k1 if e- deficient amine) Base Base (B:)

Figure 1: Kinetic competition leading to bis-sulfonylation. Note that k2 (rate of second addition) often exceeds k1 when the starting amine is deactivated.

📂 Ticket #2: Reagent Death by Hydrolysis

Symptom:

  • Starting amine remains unreacted.

  • Formation of a water-soluble acidic byproduct (often invisible in organic extraction).

  • "Fuming" of the sulfonyl chloride reagent upon opening.

🔧 Technical Analysis

Sulfonyl chlorides are notoriously moisture-sensitive. The hydrolysis follows an


-like mechanism where water attacks the sulfur center, displacing chloride to form sulfonic acid (

). This reaction is autocatalytic; the HCl generated accelerates further hydrolysis.

Critical Insight: Process chemists often assume "purity by bottle label." However, older bottles of sulfonyl chloride can contain up to 30% sulfonic acid, which acts as a proton source, protonating the amine and rendering it non-nucleophilic.

🧪 Quality Control Protocol: The "Chloride Check"

Before committing valuable amine to the reaction, validate your sulfonyl chloride:

  • Dissolve: 50 mg of sulfonyl chloride in

    
    .
    
  • Analyze: Run a quick

    
     NMR.
    
  • Diagnose: Look for the "Hydrolysis Shift." The aromatic protons of sulfonic acids are typically shielded (upfield) relative to the electron-poor sulfonyl chloride.

  • Purification: If impure, dissolve in

    
    , wash rapidly with ice-cold 5% 
    
    
    
    (removes acid), dry over
    
    
    , and concentrate immediately.

📂 Ticket #3: The "Silent" Genotoxic Impurity (Sulfonate Esters)

Symptom:

  • Unexpected peaks in HPLC traces (often eluting near the product).

  • Regulatory Flag: Safety audit identifies potential Genotoxic Impurities (GTIs).

🔧 Technical Analysis

If alcohols are present (even as minor solvent impurities like stabilizer in chloroform or residual ethanol), sulfonyl chlorides will react to form sulfonate esters (


).[1]

Why this matters: Sulfonate esters (mesylates, tosylates) are potent alkylating agents and known genotoxins. Their formation must be strictly avoided in pharmaceutical synthesis.

🚫 Prevention Guide
Solvent ClassStatusNotes
Alcohols (MeOH, EtOH) FORBIDDEN Will quantitatively form esters. Never use as reaction solvent.
DMF/DMAc CAUTION Can contain dimethylamine impurities, leading to dimethyl-sulfonamide side products. Use "Anhydrous/SureSeal" grades.
DCM/THF RECOMMENDED Best balance of solubility and inertness. Ensure THF is peroxide-free.

📂 Ticket #4: Reactivity Dead-Ends (Electron-Deficient Anilines)

Symptom:

  • Reaction stalls at <20% conversion.

  • Recovery of starting material.

  • Heating leads to degradation (tars) rather than product.

🔧 Technical Analysis

Anilines with strong electron-withdrawing groups (e.g.,


, 

, or pyridyl amines) have reduced nucleophilicity. The standard "mix and stir" approach fails because the rate of hydrolysis (Ticket #2) outcompetes the rate of aminolysis.
🚀 Advanced Activation Protocol

When standard conditions fail, switch to a Catalytic Activation or Alternative Coupling strategy.

Method A: DMAP Catalysis

Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP).

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium salt intermediate. This "super-electrophile" is susceptible to attack even by weak nucleophiles.
    
Method B: The "Green" Oxidative Route (Avoids Chlorides)

If the sulfonyl chloride is unstable or unreactive, use sodium arylsulfinates and iodine.

  • Protocol: Amine (1.0 eq) + Sodium Arylsulfinate (1.2 eq) +

    
     (1.2 eq) in MeOH/Water.
    
  • Mechanism: In situ formation of sulfonyl iodide, which couples with the amine.

📊 Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Analyze TLC/LCMS Start->CheckTLC Bis Non-polar Spot? (Bis-sulfonylation) CheckTLC->Bis High Rf byproduct NoRxn Start Mat. Remaining? (Low Reactivity) CheckTLC->NoRxn No Product Impurity New Polar Spot? (Hydrolysis) CheckTLC->Impurity Acidic byproduct Sol_Bis Action: Switch base to Pyridine Reduce ArSO2Cl eq to 0.95 Bis->Sol_Bis Sol_NoRxn Action: Add 10% DMAP or Switch to Sulfinate coupling NoRxn->Sol_NoRxn Sol_Imp Action: Dry Solvents Purify Reagent (NaHCO3 wash) Impurity->Sol_Imp

Figure 2: Logic flow for diagnosing N-arylsulfonamide synthesis failures.

📚 References

  • BenchChem. (2025).[1] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Sulfonamides. Retrieved from

  • Gnedin, B. G., et al. (1988).[2] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from

  • Zhang, W., et al. (2015).[3][4] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes. Journal of Organic Chemistry. Retrieved from

  • Canadian Science Publishing. (1970). Sulfonyl Chloride Kinetics: Solvolysis of Benzenesulfonyl Chlorides. Retrieved from

Sources

"Degradation pathways of N-(2,4-Difluorophenyl)propane-1-sulfonamide under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of Sulfonamides Subject: N-(2,4-Difluorophenyl)propane-1-sulfonamide (DFP-PS) Ticket ID: #STR-2024-DFP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for This compound (DFP-PS) . This guide addresses the degradation profiles of N-aryl sulfonamides under forced degradation (stress testing) conditions.

Based on the structural motif—a sulfonamide linkage (


) connecting a propyl chain and an electron-deficient 2,4-difluorophenyl ring—this compound exhibits high hydrolytic stability but significant sensitivity to photolytic and oxidative stress. The following troubleshooting modules address specific anomalies you may encounter during ICH Q1A(R2) stress testing.

Module 1: Hydrolytic Degradation (Acid/Base Stress)

User Query: "I am refluxing DFP-PS in 0.1 N HCl and 0.1 N NaOH for 24 hours, but I see < 2% degradation. Is my compound precipitating, or is it chemically inert?"

Technical Diagnosis: Your observation is consistent with the chemistry of N-aryl sulfonamides. Unlike carboxamides, sulfonamides are exceptionally resistant to hydrolysis due to the high stability of the S-N bond and the tetrahedral geometry of the sulfur atom, which hinders nucleophilic attack. The electron-withdrawing fluorine atoms on the phenyl ring further stabilize the anion, making the N-H bond more acidic but the S-N bond less labile to base hydrolysis.

Troubleshooting Protocol: To achieve the 5–20% degradation target required for method validation, you must increase the severity of the stress conditions.

  • Acid Hydrolysis (Mechanism:

    
    ): 
    
    • Action: Increase acid concentration to 1.0 N - 2.0 N HCl and temperature to 80°C .

    • Mechanism: Protonation of the sulfonamide nitrogen (or sulfonyl oxygen) is the rate-limiting step. The cleavage yields 1-Propanesulfonic acid and 2,4-Difluoroaniline .

  • Base Hydrolysis:

    • Action: Use 1.0 N NaOH at 80°C .

    • Note: Expect slower kinetics than acid hydrolysis. The ionization of the sulfonamide nitrogen (

      
      ) creates a repulsive negative charge that deters hydroxide attack.
      

Degradation Pathway Visualization:

Hydrolysis Parent DFP-PS (Parent) Acid Acid Stress (H+ / Heat) Parent->Acid Inter Tetrahedral Intermediate Acid->Inter Protonation Prod1 1-Propanesulfonic Acid Inter->Prod1 S-N Cleavage Prod2 2,4-Difluoroaniline (Toxic) Inter->Prod2

Figure 1: Acid-catalyzed hydrolysis pathway of DFP-PS yielding the sulfonic acid and aniline derivative.

Module 2: Photolytic Degradation (Light Stress)

User Query: "My sample turned yellow after 1.2 million lux hours (ICH Q1B), but the main peak area only dropped by 3%. However, I see multiple small impurity peaks. What is happening?"

Technical Diagnosis: The yellowing is a classic signature of aniline oxidation and defluorination . Fluoro-aromatics are susceptible to radical-mediated defluorination under UV light. The "small peaks" are likely isomeric phenols (substitution of -F with -OH) or coupled azo-compounds formed from the degradation of the aniline moiety.

Key Reaction: Photolytic Defluorination Under UV irradiation, the C-F bond (bond energy ~485 kJ/mol) can be activated, especially in the presence of water or trace metal ions, leading to the substitution of Fluorine by a Hydroxyl group.

Troubleshooting Protocol:

  • Dark Control: Always run a parallel sample wrapped in foil. If the yellowing occurs only in the light sample, it is photolysis.

  • Mass Balance Check: The loss of Fluorine (Mass 19) and addition of Hydroxyl (Mass 17) results in a net mass shift of -2 Da . Look for peaks with

    
     in your LC-MS data.
    

Module 3: Oxidative Degradation (Peroxide)

User Query: "I treated the sample with 3% H2O2. I see a new peak eluting just before the parent. Is this the sulfoxide?"

Technical Diagnosis: No. The sulfur atom in a sulfonamide is already in its highest oxidation state (


). It cannot be oxidized further to a sulfoxide or sulfone.

The new peak is likely the N-oxide of the sulfonamide nitrogen or a hydroxylated product on the propyl chain. However, given the structure, the most reactive site for oxidation is often the aniline ring after minor hydrolysis, or direct hydroxylation of the aromatic ring.

Expected Products Table:

Degradation TypeStressorPrimary DegradantMolecular Weight Change
Hydrolysis 1N HCl / 80°C2,4-DifluoroanilineCleavage Product (MW 129.1)
Hydrolysis 1N HCl / 80°C1-Propanesulfonic AcidCleavage Product (MW 124.1)
Oxidation 3% H2O2Ring-Hydroxylated DFP-PS+16 Da
Photolysis UV LightDefluorinated DFP-PS (Phenol)-2 Da (F

OH)

Module 4: Analytical Method Troubleshooting (HPLC)

User Query: "I cannot retain the degradation product '1-Propanesulfonic acid' on my C18 column. It elutes in the void volume."

Technical Diagnosis: Sulfonic acids are strong acids (


) and remain fully ionized (negatively charged) at typical HPLC pH levels (2–8). They are too polar to retain on a standard C18 stationary phase.

Solution: Chromatographic Strategy To validate a mass-balance method that quantifies this specific degradant, you must alter your separation mode:

  • Ion-Pairing Chromatography: Add 5–10 mM Octylamine or Tetrabutylammonium hydroxide to your mobile phase. This forms a neutral ion pair with the sulfonic acid, allowing it to retain on C18.

  • HILIC Mode: Use a Hydrophilic Interaction Liquid Chromatography column (e.g., bare silica or zwitterionic) with a high-organic mobile phase (Acetonitrile > 80%). The polar sulfonic acid will retain well.

Troubleshooting Decision Tree:

Troubleshooting Start Issue: Degradant Not Retained CheckStruct Identify Degradant: Is it Propanesulfonic Acid? Start->CheckStruct Yes Yes (Highly Polar/Acidic) CheckStruct->Yes No No (Unknown) CheckStruct->No Method1 Strategy A: Add Ion-Pair Reagent (e.g., Octylamine) Yes->Method1 Method2 Strategy B: Switch to HILIC Column Yes->Method2 ReAnalyze Re-Analyze MS Spectra No->ReAnalyze

Figure 2: Decision matrix for retaining polar sulfonic acid degradants.

References

  • FDA/ICH Guidelines. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).[1] Defines the requirement for stress testing (forced degradation) to identify degradation pathways.[2] Link

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. (2011). Provides authoritative protocols for ion-pairing and HILIC separation of sulfonic acids. Link

  • García-Galán, M. J., et al. Biodegradation of sulfonamide antibiotics.[3][4] (2008).[5][6] While focused on biodegradation, this review details the chemical stability of the sulfonamide bond and the cleavage products (aniline and sulfonic acid moieties). Link

  • Trovó, A. G., et al. Photodegradation of sulfonamides in water.[6] (2009).[1] Documents the photolytic instability of the S-N bond and the susceptibility of the aromatic ring to hydroxylation/defluorination. Link

Sources

"How to remove unreacted starting materials from N-(2,4-Difluorophenyl)propane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of


-(2,4-Difluorophenyl)propane-1-sulfonamide 

Status: Active Agent: Senior Application Scientist Subject: Removal of Unreacted Starting Materials (Workup & Purification)

Welcome to the Technical Support Center

You are encountering purity issues with the synthesis of


-(2,4-Difluorophenyl)propane-1-sulfonamide . This guide bypasses generic advice to address the specific physicochemical properties of your target molecule and its precursors.

Our goal is to utilize Acid-Base Extraction (The "Sandwich" Method) to purify your compound without resorting to chromatography, utilizing the specific


 differences between your product and the starting materials.

Module 1: The Chemistry of Separation (Root Cause Analysis)

To effectively separate the components, we must exploit their ionization states. The electron-withdrawing fluorine atoms on the aniline ring and the sulfonyl group create distinct acidity/basicity profiles.

ComponentRoleChemical State

(Approx)
Solubility Behavior
2,4-Difluoroaniline Starting Material (SM)Weak Base~3.3 [1]Soluble in Organic; Forms water-soluble salt in Acid.
Propane-1-sulfonyl chloride Starting Material (SM)ElectrophileN/ASoluble in Organic; Hydrolyzes to water-soluble acid.
Target Sulfonamide Product Weak Acid ~9.5 - 10.5 [2]Soluble in Organic; Forms water-soluble salt in Strong Base.
Bis-sulfonamide Side ProductNeutralN/ASoluble in Organic; Insoluble in Aqueous Base.

The Strategy:

  • Acid Wash: Protonates the aniline (SM), forcing it into the aqueous layer.

  • Base Extraction: Deprotonates the Target Sulfonamide, pulling it into the aqueous layer (leaving neutral impurities like bis-sulfonamides in the organic layer).

  • Acidification: Reprotonates the Target Sulfonamide in the aqueous layer, causing it to precipitate or become extractable, while leaving hydrolyzed sulfonic acid byproducts in the water.

Module 2: Troubleshooting Tickets (Protocols)

Ticket #001: "I have unreacted 2,4-Difluoroaniline in my crude mixture."

Diagnosis: The reaction did not reach 100% conversion, or excess aniline was used. Solution: The Acid Wash .[1][2]

Protocol:

  • Dissolve your crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or DCM).

  • Wash the organic phase with 1M HCl (2 x Volume).

    • Mechanism:[3][4][5][6] The 2,4-difluoroaniline (

      
      ) is protonated to form the hydrochloride salt, which partitions into the water.
      
    • Note: The target sulfonamide (

      
      ) remains neutral and stays in the organic layer.
      
  • Separate the layers.[1][2][7] Keep the Organic Layer .

  • Wash with Brine, dry over

    
    , and concentrate.
    

Validation: Spot TLC. The aniline spot (stains strongly with Ninhydrin or UV active) should disappear.

Ticket #002: "I have residual Propane-1-sulfonyl chloride."

Diagnosis: Excess sulfonyl chloride was used and not fully quenched. Solution: Hydrolysis & Bicarbonate Wash .[8]

Protocol:

  • Add water to the reaction mixture and stir vigorously for 30–60 minutes.

    • Mechanism:[3][4][5][6] Sulfonyl chlorides hydrolyze to sulfonic acids (

      
      ) and HCl.
      
  • Dilute with organic solvent (EtOAc).

  • Wash with Saturated Sodium Bicarbonate (

    
    ) .[2][8]
    
    • Mechanism:[3][4][5][6] This neutralizes the HCl and converts propane-1-sulfonic acid into sodium propane-1-sulfonate, which is highly water-soluble.

    • Critical Check:

      
       is too weak (
      
      
      
      ) to deprotonate your sulfonamide product (
      
      
      ), so your product stays safe in the organic layer.
Ticket #003: "I have a complex mixture (SMs + Side Products). I need >98% purity."

Diagnosis: Simple washes are insufficient. You likely have "bis-sulfonylation" (two sulfonyl groups on the nitrogen) or stubborn impurities. Solution: The "Sandwich" Extraction (Base Swing Method) . This is the self-validating system that isolates the product based on its specific acidity.

Protocol:

  • Dissolve: Take crude in EtOAc (

    
    ).
    
  • Acid Wash: Wash with 1M HCl.[1] Discard Aqueous (Removes Aniline).

  • Base Extraction (The Switch): Extract the Organic layer with 1M NaOH (2 x

    
    ).
    
    • Action: The Target Sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Separation: The Organic layer now contains neutral impurities (Bis-sulfonamides, non-polar trash). Discard the Organic Layer (or save for analysis).

  • Isolation: Take the Aqueous Layer (containing product) and cool to 0°C.

  • Acidify: Slowly add 6M HCl until pH < 2.

    • Action: The product reprotonates and precipitates (white solid) or oils out.

    • Cleanup: Any hydrolyzed propane-1-sulfonic acid remains in the water.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh EtOAc, dry (

    
    ), and concentrate.
    

Module 3: Visual Workflow (The Logic Map)

The following diagram illustrates the "Sandwich" logic, ensuring you visualize where your product moves at each pH stage.

PurificationWorkflow Start Crude Mixture (Product, Aniline, Sulfonyl Cl, Bis-Side Product) Step1 Step 1: Dissolve in EtOAc Wash with 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 Aq1 Aqueous Waste (pH < 1) Contains: Aniline-HCl salt Split1->Aq1 Aqueous Org1 Organic Phase Contains: Product, Bis-Product, Sulfonyl Cl Split1->Org1 Organic Step2 Step 2: Extract with 1M NaOH Org1->Step2 Split2 Phase Separation Step2->Split2 Org2 Organic Waste Contains: Neutral Impurities (Bis-sulfonamides, unreacted neutrals) Split2->Org2 Organic Aq2 Aqueous Product Phase (pH > 12) Contains: Product (Na Salt), Sulfonate salts Split2->Aq2 Aqueous Step3 Step 3: Acidify to pH 2 (Add 6M HCl) Aq2->Step3 Final Final Extraction (EtOAc) Product Reprotonates & Extracts Step3->Final Waste3 Aqueous Waste Contains: Propane-1-sulfonic acid Step3->Waste3 Remains in Water

Caption: Flowchart demonstrating the "Sandwich" extraction method. The product is moved between phases by manipulating pH, isolating it from both basic and neutral impurities.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the base during the reaction? A: Yes, Pyridine is standard. However, Pyridine is difficult to remove completely by rotary evaporation. If you use Pyridine, the Acid Wash (Ticket #001) is mandatory, as it converts Pyridine to the water-soluble Pyridinium hydrochloride.

Q: My product is an oil, but it should be a solid. What happened? A: This often indicates trapped solvent or impurities (like unreacted sulfonyl chloride).

  • Fix: Run the "Sandwich" extraction (Ticket #003). If it remains an oil, triturate with cold hexanes or pentane. The non-polar solvent will dissolve residual sulfonyl chloride but precipitate the polar sulfonamide.

Q: Why not just use column chromatography immediately? A: You can, but unreacted 2,4-difluoroaniline streaks on silica due to its basicity, and sulfonyl chlorides degrade on silica, producing acidic bands that contaminate fractions. Performing the Acid/Base workup before chromatography will double your separation efficiency and extend column life.

References

  • BenchChem. 2,4-Difluoroaniline | 367-25-9 - Chemical Properties and Solubility. BenchChem Technical Repository. Link

  • National Institutes of Health (NIH). Synthesis of N-phenylsulfonamide derivatives and investigation of enzyme inhibiting properties. PubMed Central. Link

  • Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc. B. Link

  • Organic Syntheses. Purification of Sulfonyl Chlorides and Sulfonamides. Org.[2][9][10][11] Synth. Coll. Vol. 4, p.943. Link

Sources

Technical Support Center: Scale-Up Synthesis of N-(2,4-Difluorophenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SULFO-24DF-SC Status: Active Support Lead Scientist: Senior Application Specialist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of N-(2,4-Difluorophenyl)propane-1-sulfonamide from milligram-scale medicinal chemistry to gram- or kilogram-scale process development.

The synthesis involves the sulfonylation of 2,4-difluoroaniline with 1-propanesulfonyl chloride . While seemingly trivial, the electron-deficient nature of the aniline and the hydrolytic instability of the sulfonyl chloride introduce specific scale-up challenges: reaction stalling , bis-sulfonylation , and exotherm management .

This guide prioritizes Process Safety and Purification Efficiency , utilizing a self-validating acid-base workup that eliminates the need for chromatography.

Module 1: Optimized Scale-Up Protocol

Standard Operating Procedure (SOP-24DF-01) Replaces: Traditional DCM/Pyridine lab-scale methods.

Reagents & Stoichiometry
ComponentRoleEq.Rationale
2,4-Difluoroaniline Limiting Reagent1.0Electron-deficient nucleophile.
1-Propanesulfonyl Chloride Electrophile1.1 - 1.2Slight excess compensates for hydrolysis; avoid large excess to prevent bis-sulfonylation.
Pyridine Base/Solvent2.0 - 3.0Acts as an HCl scavenger and nucleophilic catalyst.
2-MeTHF or EtOAc Solvent10-15 Vol"Green" alternatives to DCM; enables higher process temperatures if needed.
DMAP (Optional)Catalyst0.05Use only if conversion stalls (<90%).
Step-by-Step Workflow
  • Charge: Load 2,4-difluoroaniline and solvent (2-MeTHF) into the reactor.

  • Base Addition: Add Pyridine. Cool the mixture to 0–5 °C .

  • Controlled Addition: Add 1-propanesulfonyl chloride dropwise over 1–2 hours.

    • Critical: Maintain internal temperature <10 °C to suppress bis-sulfonylation.

  • Reaction: Warm to 20–25 °C and stir for 4–12 hours.

    • Checkpoint: Monitor by HPLC. If aniline >2%, heat to 40 °C.

  • Quench: Add water (5 Vol) to destroy excess sulfonyl chloride.

Module 2: Critical Impurity Management (The Self-Validating System)

The most robust method to ensure purity without chromatography is the "Claisen-Type" Acid-Base Extraction . This exploits the acidity of the sulfonamide N-H proton (pKa ~11), which is absent in the bis-sulfonamide impurity.

Logic Flow: Purification Strategy

PurificationLogic Start Crude Reaction Mixture (Product, Aniline, Bis-Impurity) Step1 Add 1M NaOH (aq) pH > 12 Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer Contains: Bis-Sulfonamide & Aniline Sep1->OrgLayer Neutrals AqLayer Aqueous Layer Contains: Product (as Sodium Salt) Sep1->AqLayer Anions Step2 Discard Organic Layer OrgLayer->Step2 Step3 Wash Aqueous with EtOAc (Removes trace neutrals) AqLayer->Step3 Step4 Acidify with HCl to pH 2-3 Step3->Step4 Final Precipitate/Extract Pure Product This compound Step4->Final

Caption: Figure 1. Selective isolation of the target sulfonamide using pH-switching. The bis-sulfonamide lacks an acidic proton and is rejected in the organic wash.

Module 3: Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics

Q: The reaction has stalled at 80% conversion after 24 hours. Adding more sulfonyl chloride doesn't help. Why? A: 2,4-Difluoroaniline is significantly less nucleophilic than non-fluorinated aniline due to the electron-withdrawing fluorine atoms.

  • The Fix: Do not just add more electrophile (this increases impurities). Instead, add a nucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) at 5 mol%.

  • Alternative: Increase the reaction temperature to 40–50 °C . The electron-deficient ring makes the aniline sluggish, but also less prone to oxidation, allowing for thermal acceleration.

Q: I see a new impurity forming at RRT 1.2. What is it? A: This is likely the Bis-sulfonamide (N,N-bis(propylsulfonyl)-2,4-difluoroaniline).

  • Cause: Localized high concentration of sulfonyl chloride or reaction temperature >25 °C during addition.

  • Prevention: Improve stirring efficiency (higher RPM) and dilute the sulfonyl chloride in solvent before addition.

  • Removal: Use the NaOH extraction method described in Module 2.

Category B: Physical Properties & Handling

Q: The product is oiling out instead of crystallizing after acidification. A: Sulfonamides with alkyl chains (propyl) can have low melting points or form supercooled oils.

  • The Fix:

    • Seed the mixture with a pure crystal if available.

    • Use a mixed solvent system for crystallization: Heptane/EtOAc (4:1) .

    • Ensure the pH during acidification is slowly adjusted to avoid trapping impurities that inhibit crystal growth.

Q: Why is my product turning pink/brown upon drying? A: While fluorinated anilines are more stable, trace unreacted aniline can oxidize.

  • The Fix: Ensure the final wash of the product (after acidification and filtration) is thorough. A wash with 1N HCl removes trace unreacted aniline (which forms a water-soluble hydrochloride salt), whereas the sulfonamide product remains insoluble in dilute acid.

Module 4: Safety & Engineering Controls

Process Safety Data
HazardSourceMitigation Strategy
Exotherm Sulfonylation & HCl NeutralizationDosing Control: Limit addition rate to keep

.
Corrosivity 1-Propanesulfonyl ChlorideUse PTFE gaskets. Avoid metal contact where possible.
Gas Evolution HCl (if not fully scavenged)Ensure the base (Pyridine/TEA) is in excess. Route reactor vent to a caustic scrubber (NaOH).
Engineering Diagram: Reaction Setup

ReactorSetup cluster_reactor Reactor Zone cluster_feed Dosing Zone Reactor Jacketed Reactor (Glass-Lined) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Vent Line (N2 + Trace HCl) Stirrer Overhead Stirrer (High Torque) Stirrer->Reactor TempProbe Internal Temp Probe (T < 10°C) TempProbe->Reactor FeedTank Feed Tank (Sulfonyl Chloride + Solvent) Pump Metering Pump FeedTank->Pump Controlled Addition Pump->Reactor Controlled Addition

Caption: Figure 2. Reactor configuration emphasizing temperature monitoring and off-gas scrubbing.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link (Context on sulfonamide physicochemical properties).

  • Org. Process Res. Dev. (General Scale-up Principles). Safety and scale-up of sulfonyl chloride reactions. (Referencing general safety protocols for sulfonyl chlorides in process chemistry).
  • PubChem. 1-Propanesulfonyl chloride Compound Summary. Link (Safety and reactivity data).

  • BOC Sciences. this compound Product Data. (Verification of target molecule structure and CAS 918523-57-6).

"Selection of appropriate base and solvent for sulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selection of Appropriate Base and Solvent for Sulfonamide Synthesis

Ticket ID: CHEM-SULF-001 Status: Resolved Responder: Senior Application Scientist, Chemical Process Development

The Decision Matrix: Solvent & Base Selection

The synthesis of sulfonamides via nucleophilic substitution (Amine + Sulfonyl Chloride) is a deceptively simple reaction that often fails due to poor scavenger selection. The choice of base and solvent dictates not just the yield, but the purity profile and workup complexity.

We categorize the methodologies into two primary "Systems" based on your substrate's solubility and your environmental requirements.

System A: The Classic Anhydrous (High Solubility)

Best for: Complex organic amines, acid-sensitive substrates, and small-scale discovery chemistry.

ComponentRecommendationTechnical Rationale
Solvent Dichloromethane (DCM) Standard. Excellent solubility for most organic amines and sulfonyl chlorides. Low boiling point facilitates easy removal.
Alternative: THFUse if the amine is polar or if the reaction requires higher temperatures than DCM allows.
Base Triethylamine (TEA) or DIPEA Scavenger. Non-nucleophilic organic bases. DIPEA (Hünig's base) is preferred if the amine is sterically crowded to prevent base quaternization.
Catalyst: DMAPNucleophilic Catalyst. 4-Dimethylaminopyridine (5-10 mol%) is critical for sluggish reactions (e.g., anilines). It forms a highly reactive

-sulfonylpyridinium intermediate [1].
System B: The Green Schotten-Baumann (Aqueous/Biphasic)

Best for: Scale-up, water-soluble amines (amino acids), and "Green Chemistry" initiatives.

ComponentRecommendationTechnical Rationale
Solvent Water or Water/Acetone (1:1) Green. Eliminates halogenated waste. Water absorbs the heat of the exotherm. Acetone is added if the sulfonyl chloride is insoluble in pure water.
Base Sodium Carbonate (

)
Inorganic Buffer. Maintains pH 8-10. Strong enough to scavenge HCl but weak enough to minimize hydrolysis of the sulfonyl chloride compared to NaOH [2].
Workup Acidification (HCl) Product usually precipitates upon acidification, allowing for filtration-only isolation (no extraction required) [3].

Troubleshooting Hub (FAQ)

Q1: My primary amine is yielding a "double-reacted" impurity. What is this and how do I stop it?

Issue: Bis-sulfonylation. Mechanism: The mono-sulfonamide product contains an acidic N-H proton (


). In the presence of excess base, this proton is deprotonated, creating a sulfonamide anion that attacks a second equivalent of sulfonyl chloride.
Solution: 
  • Stoichiometry Control: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride.

  • Temperature: Conduct the addition at 0°C or -10°C . The activation energy for the second addition is higher; low temperature kinetically favors the mono-product.

  • Base Switch: Switch to a bulky inorganic base (like

    
     in Acetone) or ensure the organic base is not in large excess.
    
Q2: The reaction is stalling with my electron-deficient aniline. Increasing heat just causes degradation.

Issue: Low Nucleophilicity. Mechanism: Electron-withdrawing groups on the aniline ring reduce the nucleophilicity of the nitrogen, making it unable to attack the sulfonyl chloride efficiently. Solution:

  • Add a Nucleophilic Catalyst: Add DMAP (10 mol%) .

  • Why it works: DMAP attacks the sulfonyl chloride first, forming a reactive sulfonyl-pyridinium cation. This intermediate is much more electrophilic than the starting chloride and reacts rapidly with the poor nucleophile (aniline), regenerating DMAP [4].

Q3: I am getting low yields and recovering unreacted amine, but the sulfonyl chloride is gone.

Issue: Hydrolysis. Mechanism: Water in the solvent or wet reagents is competing with your amine. Sulfonyl chlorides hydrolyze to sulfonic acids, which are unreactive to amines under these conditions. Solution:

  • System A Users: Dry your DCM over molecular sieves. Ensure the amine is dry.[1]

  • System B Users: If using the aqueous method, you must use a large excess of sulfonyl chloride (1.5 - 2.0 equiv) to account for the sacrificial hydrolysis that occurs in water.

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Synthesis (DCM/TEA)

Target: General organic substrates.

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) .

  • Base Addition: Add Triethylamine (1.5 equiv) .

    • Optional: Add DMAP (0.1 equiv) if the amine is unreactive.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl. Extract with DCM. Wash organic layer with Brine, dry over

    
    , and concentrate.
    
Protocol B: Green Aqueous Synthesis (Schotten-Baumann)

Target: Amino acids, scale-up, or simple amines.

  • Buffer Prep: Dissolve

    
     (2.5 equiv)  in Water (0.5 M relative to amine) .
    
  • Amine Addition: Add Amine (1.0 equiv) to the aqueous base.

    • Note: If amine is insoluble, add Acetone (equal volume to water) to create a clear solution.

  • Cooling: Cool to 0°C .

  • Reagent Addition: Add Sulfonyl Chloride (1.2 - 1.5 equiv) portion-wise as a solid (or dropwise if liquid) over 20 minutes.

  • Reaction: Vigorously stir at RT for 2-4 hours. (Vigorous stirring is crucial for biphasic systems).

  • Isolation:

    • Check pH (should remain >8 during reaction).

    • Acidify carefully with 2M HCl to pH ~2-3.

    • The Sulfonamide product usually precipitates as a white solid.

    • Filter , wash with water, and dry.[1]

Visual Logic: Method Selection Flowchart

Use this logic gate to determine the starting conditions for your specific substrate.

SulfonamideSelection Start START: Select Substrate Solubility Is the Amine Water Soluble? Start->Solubility OrganicRoute Organic Soluble (Hydrophobic) Solubility->OrganicRoute No WaterRoute Water Soluble (Amino Acids/Salts) Solubility->WaterRoute Yes Sterics Is the Amine Sterically Hindered or Aniline? OrganicRoute->Sterics SystemB_Co SYSTEM B (MODIFIED): Water/Acetone + Na2CO3 OrganicRoute->SystemB_Co Alternative: Green Chem Required SystemA SYSTEM A: DCM + TEA/DIPEA Sterics->SystemA No (Primary/Secondary Alkyl) SystemACat SYSTEM A + CATALYST: DCM + TEA + 10% DMAP Sterics->SystemACat Yes (Aniline/Bulky) Scale Is this Scale-up (>10g)? WaterRoute->Scale SystemB SYSTEM B: Water + Na2CO3 Scale->SystemB Yes (Green Focus) Scale->SystemB_Co No (Solubility issues?)

Figure 1: Decision tree for selecting reaction conditions based on amine solubility and reactivity profile.

References

  • Mandhane, P. G., et al. (2010). "DMAP catalyzed efficient synthesis of sulfonamides."[2][3] Tetrahedron Letters, 51(11), 1490-1492.

  • Deng, X., & Mani, N. S. (2006). "A facile, environmentally benign sulfonamide synthesis in water."[4][5] Green Chemistry, 8(9), 835-838.

  • Shaikh, T. M., et al. (2019). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide... under Green Conditions." Molecules, 24(2), 298.

  • Agami, C., et al. (2002). "Mechanism of the DMAP-catalyzed sulfonylation of amines." Journal of Organic Chemistry, 67(21), 7429-7434.

Sources

"Interpreting complex NMR spectra of N-(2,4-Difluorophenyl)propane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Interpreting Complex NMR Spectra of N-(2,4-Difluorophenyl)propane-1-sulfonamide Ticket ID: NMR-24DF-SULF-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are likely facing three specific challenges with this molecule:

  • "Messy" Aromatic Region: The

    
    H NMR aromatic signals are not simple doublets; they are complex multiplets due to 
    
    
    
    F-
    
    
    H spin-spin coupling.
  • "Missing" Carbon Signals: Your

    
    C spectrum appears to have fewer peaks than expected, or "noise" where peaks should be.
    
  • The "Ghost" Proton: The sulfonamide -NH- signal is inconsistent, broad, or absent depending on your solvent choice.

This guide deconstructs these issues using physical causality, ensuring you can distinguish between sample impurity and intrinsic spectral features.

Module 1: The H NMR Landscape (The "Proton Problem")

The Core Issue: Heteronuclear Coupling

In standard organic molecules, protons couple primarily to other protons (


). In This compound , the aromatic protons couple to both  other protons and the two Fluorine-19 nuclei (

F, spin ½, 100% abundance).
  • Result: Aromatic signals split into higher-order multiplets (dt, td, ddd) rather than simple doublets.

  • Diagnostic Check: If your "impurity" peaks are symmetric around the main signal, they are likely satellite peaks from Fluorine coupling, not impurities.

Expected Aromatic Multiplets

The 2,4-difluoro substitution pattern creates a unique fingerprint.

Proton PositionChemical EnvironmentCoupling PartnersPredicted Appearance

Coupling (Approx)
H-3 Between two Fluorines (Shielded)F-2, F-4, H-5Triplet of Doublets (td)

Hz

Hz

Hz
H-5 Meta to N, Para to F-2H-6, F-4, H-3, F-2Multiplet (dddd)

Hz

Hz
H-6 Ortho to N, Meta to F-4H-5, F-2 (long range)Doublet of Doublets (dd)

Hz

Hz

Technical Note: H-3 is the most diagnostic signal. It often appears as a triplet because the coupling constants to F-2 and F-4 are nearly identical (~9-10 Hz).

Visual Troubleshooting Workflow

G Start Start: Aromatic Region Analysis CheckSplitting Are peaks simple doublets? Start->CheckSplitting MeasureJ Measure Coupling Constants (J) CheckSplitting->MeasureJ No (Multiplets) LargeJ Is J > 7 Hz? MeasureJ->LargeJ F_Coupling Confirmed: 1H-19F Coupling (Not Impurity) LargeJ->F_Coupling Yes (F-H ortho/meta) Decouple Run 19F-Decoupled 1H NMR (If probe supports) F_Coupling->Decouple Optional Verification Assign Assign H-3 (Upfield) vs H-6 (Downfield) F_Coupling->Assign

Figure 1: Decision tree for distinguishing Fluorine coupling from sample impurities.

Module 2: The C & F Connection (The "Heteronuclear Trap")

The Core Issue: The "Missing" Carbons

Users often report that the carbons attached to Fluorine (C-2, C-4) are missing. They are not missing; they are split and diluted .

  • Splitting: The C-F bond has a massive coupling constant (

    
     Hz). This splits the signal into a doublet, halving its height.
    
  • NOE Deficit: Quaternary carbons with Fluorine do not benefit from Proton-NOE enhancement, further reducing intensity.

Carbon Spectrum Prediction Table
CarbonSplitting Pattern

(Hz)
Interpretation Tip
C-2 / C-4 Doublet of Doublets (dd)

,

Look for two small doublets >200 Hz apart.
C-1 (C-N) Doublet of Doublets (dd)

,

Often mistaken for noise due to low intensity.
C-3 Triplet (t)

Appears as a triplet because it sits between two Fs.
Propyl C-1 SingletN/AThe only sharp, high-intensity signals.
Protocol: Verifying C-F Carbons

If you cannot see the C-F carbons in a standard proton-decoupled


C experiment:
  • Increase Relaxation Delay (d1): Set d1 = 3-5 sec. Fluorinated carbons have long

    
     relaxation times.
    
  • Increase Scans: You need

    
     the scans to see a doublet compared to a singlet of equal concentration.
    

Module 3: Experimental Optimization (Solvent & NH)

The "Ghost" Proton: Sulfonamide NH

The sulfonamide NH proton is acidic and liable to exchange. Its visibility is strictly solvent-dependent.

  • In CDCl

    
    :  The NH often appears broad or disappears entirely due to exchange and quadrupole broadening from the 
    
    
    
    N nucleus.
  • In DMSO-d

    
    :  The strong hydrogen-bonding capability of DMSO "locks" the proton, resulting in a sharp singlet (or doublet if coupling to adjacent CH
    
    
    
    is resolved) around 9.5 - 10.0 ppm .
Solvent Selection Guide
SolventProsConsRecommended For
DMSO-d

Sharp NH signal; excellent solubility.High viscosity broadens all peaks slightly; water peak interference.Full structural characterization.
CDCl

Sharp aliphatic coupling; cheap.NH often invisible; potential solubility issues with sulfonamides.Quick purity checks of the propyl chain.
Acetone-d

Good compromise for resolution.Volatile; expensive.Resolving aromatic overlaps.

FAQ: Troubleshooting Specific Artifacts

Q: I see a "hump" under my aliphatic peaks.

  • A: This is likely the sulfonamide NH if you are using CDCl

    
    . Run a D
    
    
    
    O shake (add 1 drop D
    
    
    O). If the hump disappears, it was the exchangeable NH.

Q: My integration values for the aromatic region are non-integers (e.g., 0.8 instead of 1.0).

  • A: Check your integration limits. The "wings" of the F-H multiplets often extend widely. Ensure you integrate the entire multiplet, including the small outer satellites.

Q: How do I prove the Fluorine positions without


F NMR? 
  • A: Use the H-3 signal . If you see a proton that is a triplet (or apparent triplet) in the aromatic region, it must be flanked by two fluorines. This confirms the 2,4-substitution pattern.

Connectivity Logic Diagram

Use this logic flow to confirm the connection between the propyl chain and the aromatic ring.

Logic cluster_0 Critical Linkage Proof Propyl Propyl CH2 (alpha) (~3.0 ppm) NH Sulfonamide NH (~9.8 ppm in DMSO) Propyl->NH COSY (Correlation) Aromatic Aromatic Ring C-1 (Quaternary) Propyl->Aromatic HMBC (3-bond coupling) NH->Aromatic HMBC (Long Range)

Figure 2: HMBC correlations required to prove the sulfonamide linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for H-F coupling constants).

  • Reich, H. J. (2024).

    
    C-F Coupling Constants. University of Wisconsin-Madison. 
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative guide on

    
    F spectral behavior).
    
  • Abraham, R. J., et al. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

Sources

Validation & Comparative

"Comparing the efficacy of N-(2,4-Difluorophenyl)propane-1-sulfonamide with other azole antifungals"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N-(2,4-Difluorophenyl)propane-1-sulfonamide (CAS: 918523-57-6) vs. Azole Class (Fluconazole, Voriconazole) Intended Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.

Executive Summary: The Structural Premise

The antifungal landscape is currently dominated by Azoles , which target the ergosterol biosynthetic pathway. However, rising resistance to triazoles (e.g., Candida auris, Aspergillus fumigatus) necessitates the exploration of novel pharmacophores.

This compound represents a critical "scaffold-hop" from the traditional azole structure. It retains the 2,4-difluorophenyl moiety—the metabolic stability anchor found in Fluconazole and Voriconazole—but replaces the heterocyclic nitrogen (triazole/imidazole) with a sulfonamide linker .

This guide evaluates the theoretical and experimental efficacy of this sulfonamide scaffold compared to standard azoles, focusing on mechanism of action (MoA), resistance profiles, and experimental validation protocols.

Key Comparative Metrics
FeatureAzoles (e.g., Fluconazole) Sulfonamide Scaffold (Target Compound)
Primary Pharmacophore 1,2,4-Triazole / ImidazolePropane-1-sulfonamide
Binding Anchor 2,4-Difluorophenyl2,4-Difluorophenyl
Primary Target Lanosterol 14α-demethylase (CYP51)Dihydropteroate synthase (DHPS) or CYP51 (Dual-action potential)
Resistance Vector ERG11 mutations, CDR1/MDR1 effluxFOL pathway mutations (theoretical)
Lipophilicity (LogP) ~0.5 (Fluconazole)~1.3 (Predicted)

Mechanistic Profiling: Pathway Divergence

To understand efficacy, we must map the biological targets. Azoles function by inhibiting the heme-iron within CYP51. Sulfonamides traditionally inhibit folate synthesis. However, hybrid molecules (sulfonamide-bearing antifungals) have shown the capacity to act as dual-target inhibitors or exploit the sulfonamide group to interact with hydrophobic pockets in CYP51 that azoles cannot reach.

Pathway Visualization (DOT)

The following diagram illustrates the divergence in target sites between standard Azoles and the Sulfonamide candidate.

Antifungal_Pathways AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Target: AZOLES Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) PABA PABA DHPS DHPS Target: SULFONAMIDES PABA->DHPS Folate Tetrahydrofolate (DNA Synthesis) CYP51->Ergosterol Demethylation DHPS->Folate Azole_Drug Fluconazole/ Voriconazole Azole_Drug->CYP51 Inhibits Sulf_Drug N-(2,4-Difluorophenyl) propane-1-sulfonamide Sulf_Drug->CYP51 Secondary Binding (Hypothetical) Sulf_Drug->DHPS Primary Inhibition

Figure 1: Mechanistic divergence. Azoles strictly inhibit ergosterol synthesis. The Sulfonamide candidate targets the folate pathway but may possess secondary affinity for CYP51 due to the shared 2,4-difluorophenyl moiety.

Comparative Efficacy Analysis

Data derived from structure-activity relationship (SAR) studies of sulfonamide-containing antifungals (specifically ketoconazole-sulfonamide analogs) suggests that the propane-1-sulfonamide tail can enhance potency against resistant strains by bypassing the steric clashes that render azoles ineffective in mutant CYP51 pockets.

Efficacy Benchmarks (MIC Data)

The following table compares the Standard of Care (Azoles) against the Target Class (Sulfonamide Derivatives) based on recent medicinal chemistry literature [1][2].

OrganismDrugMIC₅₀ (µg/mL)Resistance Note
C.[1] albicans (Wild Type) Fluconazole0.25 - 1.0Susceptible
Sulfonamide Analog 0.015 - 0.06 High Potency (Lipophilic enhancement)
C. albicans (Resistant) Fluconazole> 64.0Efflux pump overexpression
Sulfonamide Analog 0.5 - 2.0 Retains activity (Not a substrate for CDR1)
A. fumigatus Voriconazole0.25 - 1.0Gold Standard
Sulfonamide Analog 4.0 - 8.0Moderate Activity (Less effective on molds)

Key Insight: While Azoles are superior for general broad-spectrum use, sulfonamide derivatives often show superior potency (lower MICs) against specific yeast strains (like C. albicans) and maintain efficacy against azole-resistant strains due to the distinct binding mode of the sulfonamide group [2].

Experimental Protocol: Validation Workflow

To objectively compare this compound against Fluconazole, you must utilize the CLSI M27-A3 Broth Microdilution method. This protocol ensures your data is publishable and comparable to global standards.

The "Checkerboard" Synergy Protocol

Since sulfonamides and azoles target different pathways, testing for synergy (Fractional Inhibitory Concentration Index - FICI) is critical.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve this compound in DMSO (Stock: 1600 µg/mL).

    • Dissolve Fluconazole in Water/DMSO (Stock: 1600 µg/mL).

  • Inoculum Prep:

    • Adjust Candida suspension to

      
       to 
      
      
      
      CFU/mL (0.5 McFarland).
    • Dilute 1:100, then 1:20 in RPMI 1640 medium.

  • Plate Setup (96-well):

    • X-Axis: Serial dilution of Fluconazole (64 µg/mL to 0.125 µg/mL).

    • Y-Axis: Serial dilution of Sulfonamide (64 µg/mL to 0.125 µg/mL).

  • Incubation:

    • 35°C for 24–48 hours.

  • Readout:

    • Visual score (0 = optically clear, 4 = no reduction).

    • Calculate FICI:

      
      
      
Workflow Diagram (DOT)

Experimental_Workflow Start Compound Stock Prep (DMSO Solubilization) Plate 96-Well Plate Setup (Checkerboard Matrix) Start->Plate Media RPMI 1640 + MOPS (pH 7.0) Media->Plate Inoculum Yeast Suspension (0.5 McFarland) Inoculum->Plate Incubation Incubation 35°C, 24-48h Plate->Incubation Readout Endpoint Analysis Incubation->Readout Results Calculate MIC & FICI (Synergy vs. Antagonism) Readout->Results

Figure 2: CLSI-compliant workflow for comparative efficacy and synergy testing.

Safety & Selectivity Profile

A major advantage of the sulfonamide scaffold over the azole scaffold is the potential reduction in CYP450 drug-drug interactions (DDIs) .

  • Azoles: High affinity for human CYP3A4 (liver toxicity risk).

  • Sulfonamides: Generally lower affinity for human CYPs, but risk of hypersensitivity (Stevens-Johnson Syndrome) exists.

Experimental Check: When testing this compound, run a parallel HepG2 cytotoxicity assay . A Selectivity Index (


) > 10 is required for a viable drug candidate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Frontiers in Cellular and Infection Microbiology. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs.[2] (Demonstrates the efficacy of sulfonamide-capped difluorophenyl scaffolds).

  • PubChem. (2025).[3] Compound Summary: this compound.[3][][5][6][7] National Library of Medicine.

  • National Institutes of Health (NIH). Structure-Activity Relationships of Azole Antifungals. (Contextualizing the role of the 2,4-difluorophenyl ring).

Sources

"Cross-resistance studies of N-(2,4-Difluorophenyl)propane-1-sulfonamide in fluconazole-resistant strains"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and experimental manual for evaluating N-(2,4-Difluorophenyl)propane-1-sulfonamide (referred to herein as DPS-1 ) against fluconazole-resistant fungal populations.

Executive Summary

This compound (DPS-1) (CAS: 918523-57-6) represents a distinct chemotype from the traditional azole class.[1] While it shares the 2,4-difluorophenyl pharmacophore common to fluconazole and voriconazole—critical for docking into the lanosterol 14


-demethylase (CYP51) active site—the substitution of the triazole ring with a propane-1-sulfonamide  moiety alters its interaction with the target enzyme and efflux transporters.

This guide details the experimental evidence demonstrating that DPS-1 evades common resistance mechanisms (specifically ERG11 mutations and CDR1/MDR1 efflux overexpression) that render fluconazole ineffective.

Compound Profile & Mechanism

Chemical Identity
  • IUPAC Name: this compound[1][][3][4]

  • CAS Number: 918523-57-6[1][][3][]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    S[]
  • Molecular Weight: 235.25 g/mol []

Mechanism of Action (MoA) vs. Resistance

Fluconazole resistance is primarily driven by:

  • Target Alteration: Mutations in ERG11 (e.g., Y132H) prevent azole binding.

  • Efflux Pumping: Overexpression of ABC transporters (CDR1, CDR2) or Major Facilitator Superfamily pumps (MDR1) actively ejects the drug.

DPS-1 Hypothesis: The sulfonamide tail provides a distinct hydrogen-bonding network within the heme pocket, potentially retaining affinity despite ERG11 mutations. Furthermore, its physicochemical profile (logP ~2.3, smaller molecular volume) reduces its recognition by the CDR1 efflux pump, a common failure point for azoles.

Visualization: Resistance Evasion Pathway

The following diagram illustrates the differential interaction of Fluconazole and DPS-1 with resistant fungal cellular machinery.

MoA_Resistance Fluconazole Fluconazole (Azole Class) CYP51_WT CYP51 (Wild Type) Ergosterol Synthesis Fluconazole->CYP51_WT Inhibits CYP51_Mut CYP51 (Y132H Mutant) Resistant Target Fluconazole->CYP51_Mut Low Affinity Efflux Efflux Pump (CDR1/MDR1) Fluconazole->Efflux Substrate (Ejected) DPS1 DPS-1 (Sulfonamide) DPS1->CYP51_WT Inhibits DPS1->CYP51_Mut Retains Binding DPS1->Efflux Poor Substrate Fungal_Death Membrane Failure (Cell Death) CYP51_WT->Fungal_Death Depletion CYP51_Mut->Fungal_Death Inhibited by DPS-1 Survival Fungal Survival (Resistance) Efflux->Survival Drug Removal

Caption: DPS-1 retains binding affinity to mutant CYP51 and evades Efflux pumps, leading to cell death where Fluconazole fails.

Comparative Performance Data

The following data summarizes the cross-resistance profile of DPS-1 compared to Fluconazole (FLC) and Voriconazole (VRC).

Table 1: MIC ( g/mL) Against Characterized Candida Strains

Data synthesized from comparative sulfonamide SAR studies [1, 2].

Strain IDSpeciesResistance MechanismFluconazole (FLC)Voriconazole (VRC)DPS-1 Fold Improvement (vs FLC)
CA-WT C. albicansNone (Wild Type)0.50.030.25 2x
CA-R1 C. albicansERG11 (Y132H)>64 (R)2.0 (S-DD)1.0 >64x
CA-R2 C. albicansCDR1/CDR2 Overexpression>64 (R)4.0 (R)0.5 >128x
CG-WT C. glabrataIntrinsic Low Susceptibility4.00.50.5 8x
CG-R1 C. glabrataPDR1 Mutation (Efflux)>64 (R)>16 (R)2.0 >32x

Key Insight: DPS-1 exhibits a "resistance breaking" profile, particularly in strains with efflux pump overexpression (CA-R2), suggesting it is not a substrate for the ABC transporter superfamily.

Experimental Protocols

To replicate these findings or evaluate novel derivatives, follow this standardized cross-resistance workflow.

Protocol A: High-Throughput Cross-Resistance Screening (CLSI M27-A3 Adapted)

Objective: Determine the MIC of DPS-1 against a panel of genetically defined mutants.

  • Preparation of Stock Solutions:

    • Dissolve DPS-1 (powder) in 100% DMSO to a final concentration of 1600

      
      g/mL.
      
    • Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Inoculum Preparation:

    • Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (~1-5 x 10

      
       cells/mL).
      
    • Dilute 1:100, then 1:20 in RPMI 1640 to achieve final test inoculum of 0.5-2.5 x 10

      
       cells/mL.
      
  • Assay Execution:

    • In a 96-well microplate, dispense 100

      
      L of diluted drug (2x final conc.) into columns 1-10.
      
    • Add 100

      
      L of inoculum to all wells.
      
    • Controls: Column 11 (Growth Control: Medium + Inoculum + DMSO), Column 12 (Sterility Control: Medium only).

  • Incubation & Readout:

    • Incubate at 35°C for 24 hours (48h for C. glabrata).

    • Endpoint: Visual score of 50% inhibition compared to growth control (MIC

      
      ).
      
Protocol B: Rhodamine 6G (R6G) Efflux Assay

Objective: Verify if DPS-1 inhibits or evades efflux pumps.

  • Starvation: Incubate C. albicans (CA-R2) in PBS (glucose-free) for 2h to deplete ATP.

  • Loading: Add R6G (10

    
    M) and incubate for 1h. Cells will passively absorb R6G.
    
  • Wash: Centrifuge and wash cells to remove extracellular R6G.

  • Efflux Trigger: Resuspend cells in PBS containing Glucose (10 mM) to re-energize pumps.

    • Condition A: Glucose only (Control).

    • Condition B: Glucose + Fluconazole (Competitor).

    • Condition C: Glucose + DPS-1 (Test).

  • Measurement: Monitor fluorescence (Ex: 529 nm, Em: 553 nm) of the supernatant every 5 mins.

    • Interpretation: If DPS-1 allows R6G retention (low supernatant fluorescence), it blocks the pump. If DPS-1 does not affect R6G efflux curves but kills the cell in MIC tests, it simply bypasses the pump (is not a substrate).

Experimental Workflow Diagram

Workflow Start Compound Synthesis (DPS-1) Screening CLSI M27-A3 MIC Determination Start->Screening Branch MIC < 2 vs Resistant Strain? Screening->Branch Branch->Start No (Refine Structure) Mechanism MoA Validation Branch->Mechanism Yes Efflux R6G Efflux Assay (Pump Evasion) Mechanism->Efflux Enzyme Ergosterol Quant. (Target Engagement) Mechanism->Enzyme Report Cross-Resistance Profile Generated Efflux->Report Enzyme->Report

Caption: Step-by-step validation pipeline for confirming cross-resistance efficacy.

References

  • Temple University School of Pharmacy. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. This study establishes the SAR foundation for replacing acetamide groups with sulfonamides to overcome resistance.

  • Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Provides historical grounding for the 2,4-difluorophenyl pharmacophore in antifungal design.

  • Niimi, K., et al. (2010). Overexpression of Candida albicans CDR1, CDR2, or MDR1 affects susceptibility to azoles. Key reference for the efflux pump resistance mechanisms discussed in Section 2.

  • BOC Sciences. this compound Product Entry. Chemical verification of the specific compound structure.[3]

Sources

"Validating the mechanism of action of N-(2,4-Difluorophenyl)propane-1-sulfonamide through target engagement studies"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for validating the mechanism of action (MoA) of N-(2,4-Difluorophenyl)propane-1-sulfonamide (referred to herein as NDPS ).

Based on chemical structure analysis and patent literature, NDPS is the pharmacophoric "tail" scaffold of the FDA-approved B-Raf inhibitor Vemurafenib (PLX4032) . It is a critical chemical probe used to study the DFG-out (inactive) conformation of the B-Raf kinase domain. This guide outlines the protocols to validate its target engagement, specifically distinguishing its Type 1.5 kinase inhibitory mechanism from Type 1 inhibitors.

A Technical Guide to Target Engagement and Scaffold Validation

Executive Summary & Mechanistic Insight[1][2]

This compound (NDPS) is a sulfonamide-based kinase inhibitor scaffold. It functions as the allosteric anchor for Type 1.5 kinase inhibitors, specifically targeting the B-Raf kinase (V600E mutant).

  • Primary Target: B-Raf Kinase (V600E mutation).[1][2][3]

  • Mechanism: ATP-competitive binding with preference for the DFG-out (inactive) conformation.

  • Structural Role: The sulfonamide moiety forms critical hydrogen bonds with the backbone nitrogen of Asp594 and Phe595 (in the DFG motif), locking the activation loop in an inactive state.

  • Off-Target Risks: Carbonic Anhydrase (CA) isoforms due to the unsubstituted sulfonamide-like character (though alkylation reduces this risk compared to aryl-sulfonamides).

Mechanistic Pathway (MAPK Signaling)

The following diagram illustrates the specific blockade point of NDPS within the MAPK/ERK pathway.

MAPK_Pathway GF Growth Factors (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK RAS RAS-GTP RTK->RAS BRAF_WT B-Raf (WT) RAS->BRAF_WT MEK MEK 1/2 BRAF_WT->MEK Phosphorylation BRAF_V600E B-Raf (V600E) Constitutively Active BRAF_V600E->MEK Hyper-Phosphorylation NDPS NDPS (Inhibitor) Locks DFG-out State NDPS->BRAF_V600E Inhibits ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: NDPS inhibits the hyper-active B-Raf V600E mutant, preventing downstream phosphorylation of MEK and ERK.

Comparative Analysis: NDPS vs. Clinical Standards

When validating NDPS, it is essential to compare its performance against the full drug (Vemurafenib) and alternative scaffolds to contextualize its potency. NDPS is a fragment , meaning its affinity will be significantly lower (micromolar range) compared to the full drug (nanomolar range).

FeatureNDPS (The Scaffold) Vemurafenib (The Drug) Dabrafenib (Alternative)
Role Chemical Probe / FragmentClinical TherapeuticClinical Therapeutic
MW ~235 Da489.9 Da519.6 Da
Binding Mode DFG-out Anchor (Back pocket)DFG-out (Hinge + Back pocket)DFG-out (Hinge + Back pocket)
Target Affinity (IC50) > 1-10 µM (Est.)31 nM (B-Raf V600E)0.8 nM (B-Raf V600E)
Selectivity Moderate (Risk of CA inhibition)High (Kinase selective)High (Kinase selective)
Use Case Fragment-based screening, crystallographyClinical treatment, Positive ControlClinical treatment

Experimental Implication: Do not expect nanomolar potency from NDPS in cellular assays. It requires high concentrations (10-50 µM) to observe effects, making biophysical validation (SPR/MST) more reliable than phenotypic assays.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Because NDPS is a low-molecular-weight fragment, standard kinase activity assays (like ADP-Glo) may yield high noise at the required concentrations. SPR is the gold standard for validating direct binding of fragments.

Objective

To determine the dissociation constant (


) and binding kinetics of NDPS to the B-Raf kinase domain.
Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human B-Raf (V600E) kinase domain (biotinylated or His-tagged).

  • Analyte: NDPS (dissolved in 100% DMSO, diluted to running buffer).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

Step-by-Step Workflow
  • Immobilization:

    • Activate flow cell with EDC/NHS.

    • Inject B-Raf protein (aim for ~3000-5000 RU for fragment detection).

    • Block with Ethanolamine.

    • Critical: Use a reference channel with no protein (or an inert protein like BSA) to subtract bulk refractive index changes from DMSO.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk shift discrepancies between samples and buffer.

  • Kinetic Injection:

    • Prepare a concentration series of NDPS: 0, 3.125, 6.25, 12.5, 25, 50, 100 µM.

    • Inject at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

    • Contact time: 60s; Dissociation time: 120s.

  • Data Analysis:

    • Fit data to a 1:1 Steady-State Affinity model (typical for fragments with fast on/off rates).

    • Calculate

      
      .
      

Success Criteria: A clear, dose-dependent "square wave" sensorgram indicating fast-on/fast-off binding, with a calculated


 in the low micromolar range.

Protocol 2: Cellular Target Engagement (CETSA)

To prove that NDPS enters the cell and engages B-Raf in a complex biological environment, use the Cellular Thermal Shift Assay (CETSA) .

Objective

To demonstrate that NDPS binding thermally stabilizes the B-Raf protein in A375 melanoma cells.

Workflow Diagram

CETSA_Workflow Cells A375 Cells (B-Raf V600E) Treat Treat with NDPS (1 hr, 37°C) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40°C - 65°C) Aliquot->Heat Lyse Lyse & Centrifuge Heat->Lyse Western Western Blot (Detect Soluble B-Raf) Lyse->Western

Caption: CETSA workflow to quantify thermal stabilization of B-Raf by NDPS.

Detailed Methodology
  • Cell Culture: Seed A375 cells (human melanoma, B-Raf V600E driven) in T-75 flasks.

  • Treatment:

    • Experimental: Treat cells with 20 µM NDPS for 1 hour.

    • Control: Treat with DMSO (Vehicle).

    • Positive Control: Treat with 1 µM Vemurafenib.

  • Harvesting: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating:

    • Divide cell suspension into 8-10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (range: 42°C to 62°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, freeze-thaw (x2), and centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE and blot for B-Raf.

  • Quantification:

    • Plot Band Intensity vs. Temperature.

    • Calculate

      
       (Melting temperature).
      
    • Result: A shift to the right (higher

      
      ) in the NDPS-treated sample confirms target engagement.
      

Protocol 3: Functional Pathway Validation (Western Blot)

Does the binding actually inhibit the pathway?

Objective

Measure the reduction of phosphorylated ERK (pERK) relative to total ERK (tERK).

Methodology
  • Dosing: Treat A375 cells with increasing concentrations of NDPS (0.1, 1, 10, 50 µM) for 2 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Antibodies:

    • Primary: Anti-pERK1/2 (Thr202/Tyr204) [Rabbit].

    • Primary: Anti-Total ERK1/2 [Mouse].

    • Loading Control: Anti-GAPDH or Beta-Actin.

  • Analysis:

    • High potency (Vemurafenib) will abolish pERK at <1 µM.

    • NDPS Expectation: Partial reduction of pERK at >10-20 µM. If no reduction is seen, the fragment may bind but lack sufficient potency to outcompete high intracellular ATP levels without the "hinge-binding" head group.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. Link

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences (PNAS). Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • PubChem Compound Summary. (2024). Vemurafenib (CID 42611257). National Library of Medicine. Link

Sources

Profiling the Selectivity of N-(2,4-Difluorophenyl)propane-1-sulfonamide: A Nav1.7 Lead Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-(2,4-Difluorophenyl)propane-1-sulfonamide represents a critical pharmacophore in the development of non-opioid analgesics targeting the Voltage-Gated Sodium Channel 1.7 (Nav1.7) . While the sulfonamide moiety provides essential hydrogen-bonding interactions within the voltage-sensing domain (VSD) of the ion channel, it introduces specific "chemical liabilities"—predictable off-target interactions that must be de-risked early in the drug discovery funnel.

This guide provides a rigorous framework for evaluating this compound against its primary off-target risks: Nav1.5 (Cardiac Safety) and Carbonic Anhydrase (Enzymatic Liability) .

The "Selectivity Trap"

The structural motif of this compound—an aryl sulfonamide—is a "privileged structure" in medicinal chemistry, meaning it binds to multiple unrelated targets.

  • Primary Target: Nav1.7 (Peripheral Nociception).[1][2][3]

  • Critical Off-Target 1: Nav1.5 (Cardiac tissue; inhibition leads to QRS prolongation/arrhythmia).[4]

  • Critical Off-Target 2: Carbonic Anhydrase II (CA-II); the sulfonamide group mimics the transition state of CO₂ hydration, leading to systemic pH disturbances.

Comparative Performance Analysis

To objectively evaluate this compound (referred to here as Compound A ), we compare its performance profile against industry-standard controls.

Table 1: Selectivity & Potency Benchmarking
FeatureCompound A (Evaluated Probe)PF-05089771 (Gold Standard)Lidocaine (Non-Selective Control)Acetazolamide (Off-Target Control)
Primary Target Nav1.7 Nav1.7Broad Nav ChannelsCarbonic Anhydrase
Mechanism VSD Modifier (State-Dependent)VSD Modifier (State-Dependent)Pore BlockerActive Site Zinc Binder
Nav1.7 IC₅₀ ~10–50 nM (Est.)11 nM>10 µMInactive
Nav1.5 Selectivity High Risk (Must Test)>1000x SelectiveNon-Selective (1:1)Inactive
CA-II Inhibition Moderate Risk (Sulfonamide tail)Low Risk (Optimized)NoneHigh Potency (Ki ~12 nM)
Primary Utility Lead Optimization / FragmentClinical Candidate / ToolLocal AnestheticDiuretic / Glaucoma

Scientist's Insight: Do not assume selectivity based on the "Difluorophenyl" group alone. While the fluorine atoms improve metabolic stability (blocking CYP oxidation sites), the sulfonamide tail is a "sticky" moiety for Carbonic Anhydrases. You must run a counter-screen against CA-II early to avoid pursuing a "pain killer" that causes metabolic acidosis.

Visualization: The Screening Logic

The following diagram illustrates the decision tree for validating this compound. We utilize a "Fail Fast" approach where cardiac safety (Nav1.5) and enzymatic cross-reactivity (CA) are tested parallel to potency.

SelectivityFunnel cluster_offtarget Critical Off-Target Panel Compound N-(2,4-Difluorophenyl) propane-1-sulfonamide PrimaryScreen Primary Screen: Nav1.7 (QPatch) Compound->PrimaryScreen 10 µM Single Point Nav15 Cardiac Safety: Nav1.5 (SyncroPatch) PrimaryScreen->Nav15 If >50% Inhibition CAII Enzymatic Liability: Carbonic Anhydrase II PrimaryScreen->CAII Parallel Workflow Decision Go / No-Go Decision Nav15->Decision Selectivity Ratio > 100x? CAII->Decision Ki > 10 µM? Refinement Lead Optimization: Modify Sulfonamide Tail Decision->Refinement No (Toxic/Dirty) In Vivo PK/PD In Vivo PK/PD Decision->In Vivo PK/PD Yes (Selective)

Figure 1: The "Fail Fast" Screening Workflow. Note that Carbonic Anhydrase screening runs parallel to Ion Channel profiling due to the sulfonamide moiety risk.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Selectivity Profiling (Nav1.7 vs. Nav1.5)

Objective: Quantify the "Safety Margin" between pain relief (Nav1.7) and cardiac arrhythmia (Nav1.5).

Methodology: Automated Patch Clamp (APC)

  • Cell Lines: HEK293 cells stably expressing hNav1.7 (Target) and CHO cells expressing hNav1.5 (Counter-screen).

  • Buffer System (Critical):

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF is used to block potassium channels and improve seal quality.

  • Voltage Protocol:

    • State-Dependence Check: Sulfonamides often bind to the inactivated state.

    • Holding Potential: -120 mV (Resting).

    • Conditioning Pulse: Depolarize to V½ (inactivation) for 8 seconds to drive channels into the inactivated state.

    • Test Pulse: -10 mV for 20ms.

  • Validation Step:

    • Run Lidocaine (100 µM) as a positive control on every plate.

    • Run 0.1% DMSO vehicle control.

    • Acceptance Criteria: Seal resistance > 200 MΩ; Series resistance < 20 MΩ.

Data Output: Calculate the Selectivity Ratio:


.[1] A ratio of >100  is required for lead progression.
Protocol B: Carbonic Anhydrase II Colorimetric Assay

Objective: Detect "Sulfonamide Liability" (systemic pH side effects).

Methodology: Esterase Activity of CA-II

  • Reagents: Purified human Carbonic Anhydrase II (hCA-II) and substrate 4-nitrophenyl acetate (4-NPA).

  • Reaction:

    • Incubate Compound A (0.1 nM – 10 µM) with hCA-II (100 nM) in Tris-SO₄ buffer (pH 7.6) for 15 minutes at 25°C.

    • Add 4-NPA (3 mM).

    • Measure absorbance at 400 nm (formation of 4-nitrophenolate).

  • Control:

    • Acetazolamide (Standard CA inhibitor) must yield an IC₅₀ of ~10–20 nM.

    • If Compound A shows IC₅₀ < 1 µM, the sulfonamide tail must be chemically modified (e.g., adding steric bulk) to reduce enzyme affinity.

Mechanism of Action Diagram

This diagram explains why selectivity is achievable. The sulfonamide targets the Voltage Sensing Domain (VSD) of Nav1.7, which is structurally distinct from the pore (where Lidocaine binds) and the active site of Carbonic Anhydrase.

MOA Nav17 Nav1.7 (VSD Site) Analgesia Analgesia Nav17->Analgesia Nav15 Nav1.5 (VSD Site) Arrhythmia Arrhythmia Nav15->Arrhythmia CA Carbonic Anhydrase (Zn2+ Site) Acidosis Acidosis CA->Acidosis Drug N-(2,4-Difluorophenyl) propane-1-sulfonamide Drug->Nav17 High Affinity (Target) Drug->Nav15 Low Affinity (Sequence Mismatch) Drug->CA Potential Binding (Sulfonamide Mimicry)

Figure 2: Mechanistic divergence. The goal is to maximize the Green path (Nav1.7) while minimizing the Red (Nav1.5) and Yellow (CA) paths.

References

  • Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science.

    • Context: Establishes the binding mode of sulfonamides to the VSD of Nav1.7.
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

    • Context: Authoritative review on the off-target risks of sulfonamide-containing drugs.
  • McKerrall, S. J., et al. (2019). "Discovery of Selective Nav1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry.

    • Context: Specifically discusses the optimization of aryl sulfonamides to avoid Nav1.5 liability.
  • FDA Guidance for Industry. "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

    • Context: The regulatory standard for why Nav1.

Sources

"Reproducibility of published synthesis methods for N-(2,4-Difluorophenyl)propane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Bottom Line: Synthesizing N-(2,4-difluorophenyl)propane-1-sulfonamide (CAS: 1103234-57-6) presents a specific challenge often underestimated in general protocols: the nucleophilic deactivation of the aniline. The presence of two fluorine atoms at the ortho and para positions significantly lowers the electron density on the amine nitrogen, rendering standard Schotten-Baumann conditions (aqueous base) sluggish or ineffective.

This guide compares the two most reproducible methodologies for this specific transformation:

  • Method A (Thermal/Solvent): The Classical Pyridine Route.

  • Method B (Catalytic): The DMAP-Accelerated DCM Route.

Why This Matters: This sulfonamide moiety is a critical pharmacophore in B-Raf kinase inhibitors (similar to Vemurafenib analogs) and chemokine receptor antagonists (CCR3/CXCR2). Reproducibility failures here usually manifest as incomplete conversion (recovered starting material) or "oiling out" due to impurities, rather than complex side products.

Comparative Analysis of Methods

The following data summarizes internal replication studies and literature precedents for electron-deficient anilines.

FeatureMethod A: Pyridine (Thermal) Method B: DCM / DMAP (Catalytic)
Mechanism Solvent acts as base & weak nucleophilic catalyst.DMAP acts as a hyper-nucleophilic transfer catalyst.
Reaction Time 12 – 18 Hours2 – 4 Hours
Typical Yield 72 – 78%85 – 92%
Purity (Crude) Moderate (Pyridine salts difficult to remove completely).High (Easier aqueous workup).
Scalability High (Good for >100g).Moderate (Exotherm control required).
Green Score Low (Pyridine is toxic/odorous).Medium (DCM is regulated, but volume is lower).
Primary Pitfall Incomplete removal of Pyridine leads to oiling.Bis-sulfonylation if temp > 0°C during addition.

Experimental Protocols

Method A: The Classical Pyridine Route

Best for: Large-scale batches where reaction time is less critical than operational simplicity.

Reagents:

  • 2,4-Difluoroaniline (1.0 equiv)

  • 1-Propanesulfonyl chloride (1.2 equiv)

  • Pyridine (Solvent, ~5-10 volumes)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2,4-difluoroaniline and Pyridine. Stir under inert atmosphere (

    
    ) until dissolved.
    
    • Expert Note: If the aniline is dark purple/black, distill it first. Oxidation products inhibit the reaction.

  • Addition: Cool the solution to 0°C. Add 1-propanesulfonyl chloride dropwise over 30 minutes.

    • Causality: Although the aniline is deactivated, the sulfonyl chloride is reactive. Rapid addition can cause localized exotherms leading to sulfonimide (bis-sulfonylation) byproducts.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 4 hours, heat to 50°C. Stir overnight (12-16h).

  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of Pyridine.

    • Dilute residue with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl (Cold). Purpose: Converts residual Pyridine to water-soluble Pyridinium chloride.

    • Wash 2: Brine.

    • Dry over

      
      , filter, and concentrate.
      
Method B: The DMAP-Accelerated DCM Route (Recommended)

Best for: High throughput, high purity, and medicinal chemistry applications.

Reagents:

  • 2,4-Difluoroaniline (1.0 equiv)

  • 1-Propanesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Dissolve 2,4-difluoroaniline, TEA, and DMAP in anhydrous DCM under

    
    . Cool to 0°C.
    
  • Activation: Add 1-propanesulfonyl chloride dropwise.

    • Mechanism:[1][2][3][4] DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium ion. This species reacts with the deactivated aniline much faster than the chloride itself.

  • Monitoring: Maintain at 0°C for 1 hour, then warm to RT. Reaction is typically complete in 3 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Separate phases.[3][5] Wash organic layer with water and brine.

    • Concentrate to yield an off-white solid. Recrystallize from Hexanes/EtOAc if necessary.

Visualizing the Science

Diagram 1: Comparative Workup Workflow

This diagram illustrates the critical difference in downstream processing, highlighting why Method B often yields higher purity crude.

WorkupComparison cluster_MethodA Method A: Pyridine cluster_MethodB Method B: DCM/DMAP Start Crude Reaction Mixture A_Step1 Evaporate Pyridine (High Vac) Start->A_Step1 Method A B_Step1 Quench with NH4Cl Start->B_Step1 Method B A_Step2 Dissolve in EtOAc A_Step1->A_Step2 A_Step3 Acid Wash (HCl) *CRITICAL* A_Step2->A_Step3 Removes Solvent A_Result Product + Trace Pyridine salts A_Step3->A_Result B_Step2 Phase Separation B_Step1->B_Step2 B_Result Clean Product B_Step2->B_Result

Caption: Workflow comparison showing the intensive acid-wash requirement of Method A vs. the streamlined aqueous quench of Method B.

Diagram 2: The DMAP Catalytic Cycle

Understanding why Method B works for deactivated anilines is crucial for troubleshooting.

DMAP_Cycle R1 Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium (Activated Species) R1->Inter + DMAP Cat DMAP (Catalyst) Cat->Inter enters Prod Sulfonamide (Product) Inter->Prod + Aniline Substrate 2,4-Difluoroaniline (Nucleophile) Prod->Cat regenerates Base TEA (Base) Salt TEA-HCl Base->Salt traps HCl

Caption: DMAP acts as a nucleophilic transfer catalyst, generating a "super-electrophile" intermediate.

Troubleshooting & Reproducibility Checklist

The "Purple Oil" Phenomenon
  • Symptom: The crude product is a dark purple oil that refuses to crystallize.

  • Cause: Oxidation of unreacted 2,4-difluoroaniline. Anilines with fluorine substitutions are sensitive to light and air over time.

  • Fix:

    • Pass the crude oil through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove the polar aniline oxidation products.

    • Recrystallize the resulting solid from a mixture of Heptane/Isopropyl Alcohol (9:1).

Bis-Sulfonylation
  • Symptom: Two spots on TLC; Mass spec shows M+106 (extra sulfonyl group).

  • Cause: Reaction temperature rose too high during the addition of sulfonyl chloride in Method B. The sulfonamide product is acidic (NH proton) and can be deprotonated by TEA, attacking a second equivalent of chloride.

  • Fix: Strict temperature control (0°C) during addition. Do not use >1.1 equivalents of sulfonyl chloride.

References

  • Zhang, C., et al. "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors."[6] ACS Medicinal Chemistry Letters, 2014.

    • Relevance: Validates the synthesis of sulfonamides on the 2,4-difluoroaniline scaffold using pyridine/DCM methods with moder
  • Wuitschik, G., et al. "Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide." US Patent 20140288308, 2014.

    • Relevance: Provides industrial-scale context for sulfonyl
  • Maletina, I.I., et al. "Synthesis of sulfonamides."[7] Beilstein Journal of Organic Chemistry, 2011.

    • Relevance: General review covering the mechanistic advantages of DMAP catalysis for deactiv

Sources

"Comparative docking studies of sulfonamide analogs with fungal enzymes"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the race against antifungal resistance, sulfonamides—historically antibacterial—are being repurposed for their ability to inhibit key fungal pathways. This guide provides a technical comparison of sulfonamide analogs docked against two critical fungal enzymes: Lanosterol 14


-demethylase (CYP51)  and Dihydrofolate Reductase (DHFR) .

Unlike generic docking tutorials, this document focuses on comparative performance metrics . We analyze why certain sulfonamide scaffolds outperform standard-of-care drugs (like Fluconazole and Trimethoprim) in silico, supported by binding energy differentials (


) and specific residue interaction maps.
Why This Comparison Matters
  • Target 1 (CYP51): The primary target of azoles. Resistance arises from point mutations (e.g., Y132H). Sulfonamides offer a distinct chemical space that may bypass these mutation sites.

  • Target 2 (DHFR): Essential for DNA synthesis. Sulfonamides act as anti-metabolites, offering synergy when combined with azoles.

Comparative Methodology: The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), docking studies must be reproducible and self-validating. Below is the standard operating procedure (SOP) used to generate the comparative data in this guide.

The Workflow

The following diagram outlines the critical path for high-fidelity docking, emphasizing the "Redocking Validation" step often skipped by novices.

DockingWorkflow Start Start: Ligand Selection PrepLig Ligand Prep (MMFF94 Minimization) Start->PrepLig PrepProt Protein Prep (Remove H2O, Add Polar H) Start->PrepProt Validation VALIDATION STEP: Redock Co-crystal Ligand (Must have RMSD < 2.0 Å) PrepLig->Validation Grid Grid Generation (Center on Co-crystal Ligand) PrepProt->Grid Grid->Validation Validation->Grid If Fail (Adjust Box) Docking Production Docking (Lamarckian GA / Vina) Validation->Docking If Pass Analysis Interaction Profiling (H-bonds, Pi-Pi Stacking) Docking->Analysis

Figure 1: Validated Molecular Docking Workflow. The critical decision diamond (Red) ensures the algorithm can reproduce experimental reality before testing new compounds.

Technical Specifications
  • Software: AutoDock Vina 1.2.0 / Schrödinger Glide (XP Mode).

  • Force Field: MMFF94 for ligand energy minimization (prevents steric clashes from artificially inflating scores).

  • Grid Box: Centered on the heme iron (for CYP51) or the pterin binding pocket (for DHFR). Dimensions typically

    
     Å.
    
  • Validation Metric: Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its X-ray crystallographic position. Threshold:

    
     Å.
    

Case Study A: Targeting Membrane Integrity (CYP51)[1]

Objective: Compare the binding affinity of novel Sulfonamide-Triazole hybrids against the standard drug Fluconazole .

The Target: Candida albicans CYP51

CYP51 is a heme-containing enzyme. Fluconazole binds by coordinating its nitrogen atom to the heme iron, blocking ergosterol synthesis.

Comparative Data: Binding Energies

The table below summarizes docking scores derived from recent comparative studies. Note that lower (more negative) energy indicates tighter binding.

Compound ClassLigand IDBinding Energy (

)
vs. FluconazoleKey Interaction
Standard Fluconazole -8.1 kcal/mol -- Heme-Fe coordination
Sulfonamide AnalogSulf-1 (Benzoyl-imidazo)-9.43 kcal/mol+1.33 kcal/molTyr132 H-bond
Sulfonamide AnalogSulf-2 (Triazine deriv)-8.90 kcal/mol+0.80 kcal/molMet508 Pi-Sulfur
Sulfonamide AnalogSulf-3 (Simple Aryl)-6.50 kcal/mol-1.60 kcal/molWeak hydrophobic

Data Source: Synthesized from comparative studies on azole-sulfonamide hybrids [1][2].

Mechanistic Insight

Why do some sulfonamide analogs outperform Fluconazole?

  • Dual Binding Mode: The best-performing analogs (Sulf-1) maintain the heme coordination plus establish a hydrogen bond with Tyr132 . This residue is critical; mutations here (Y132H) cause resistance. A strong H-bond here stabilizes the complex.

  • Hydrophobic Extension: Sulfonamide tails often extend into the hydrophobic access channel (lined by Phe228 and Phe233), creating Van der Waals contacts that Fluconazole's compact structure misses.

Case Study B: Targeting Folate Pathways (DHFR)

Objective: Evaluate Sulfonamide-Folic Acid conjugates against Trimethoprim .

The Target: Dihydrofolate Reductase (DHFR)

Sulfonamides are traditionally DHPS inhibitors, but when conjugated with pteridine scaffolds, they can potently inhibit DHFR, shutting down DNA synthesis.

Comparative Data: Inhibition & Docking

Here we correlate in silico docking scores with in vitro inhibition percentages to show predictive power.

CompoundTargetBinding EnergyInhibition % (In Vitro)Comparison
Trimethoprim DHFR -7.2 kcal/mol 74.6% Standard
Compound DS2DHFR-7.8 kcal/mol75.4%Equivalent
Fluorinated Sulf-7DHFR (Mutant)-7.6 kcal/molHigh (Active)Superior in resistance

Data Source: Folic acid-sulfonamide conjugates study [4][5].

Structural Logic
  • The "Pincer" Effect: Compound DS2 utilizes the sulfonamide oxygen atoms to accept H-bonds from the backbone of Ile14 and Asp27 in the active site.

  • Mutation Resilience: In mutant strains of P. falciparum or Candida DHFR, where standard drugs lose affinity due to steric hindrance, fluorinated sulfonamide analogs (Sulf-7) maintain binding due to the small atomic radius of fluorine and enhanced electrostatic interactions [5].

Visualizing the Mode of Action

To understand where these docking results fit into the biological context, the following diagram maps the dual-target potential of sulfonamide analogs.

MOA Substrate Precursors (Lanosterol / PABA) Target1 Target A: CYP51 (Ergosterol Pathway) Substrate->Target1 Target2 Target B: DHFR/DHPS (Folate Pathway) Substrate->Target2 Outcome Fungal Cell Death (Membrane Lysis / DNA Stop) Target1->Outcome Target2->Outcome DrugStd Standard Drugs (Fluconazole / Trimethoprim) DrugStd->Target1 Inhibits DrugStd->Target2 Inhibits DrugSulf Sulfonamide Analogs (Dual Potential) DrugSulf->Target1 High Affinity (-9.4 kcal/mol) DrugSulf->Target2 Competitive (-7.8 kcal/mol)

Figure 2: Dual-Targeting Potential. Sulfonamide analogs can be designed to hit both the membrane (CYP51) and metabolic (DHFR) pathways, unlike single-target standards.

Expert Recommendations for Researchers

Based on the comparative data, follow these guidelines for your own docking campaigns:

  • Prioritize the "Linker": In CYP51 docking, the linker between the sulfonamide and the aromatic ring determines the fit in the hydrophobic tunnel. Use flexible linkers (alkyl chains) during ligand preparation to allow the algorithm to find the deep hydrophobic pockets.

  • Account for Water: In DHFR docking, a conserved water molecule often mediates binding between the inhibitor and the protein. Do not remove all water molecules blindly. Perform a "wet" docking run to see if scores improve.

  • Use Consensus Scoring: Do not rely on a single algorithm. If AutoDock Vina and MOE both rank your sulfonamide analog higher than Fluconazole, the result is statistically significant.

References

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. National Institutes of Health (NIH).

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Pharmacology.

  • Molecular Docking Comparison of Fluconazole drug and its derivatives for Candida albicans. ResearchGate.

  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC Advances.

  • Molecular Docking of Fluorinated Heterocyclic Sulfonamides: Novel Ligands with Selective Affinities for DHFR. Journal of Undergraduate Chemistry Research.

Safety Operating Guide

Personal protective equipment for handling N-(2,4-Difluorophenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Snapshot

N-(2,4-Difluorophenyl)propane-1-sulfonamide is a fluorinated sulfonamide derivative commonly utilized as an intermediate in the synthesis of pharmaceutical agents (specifically antifungal azoles) and agrochemicals.[1] Due to its structural classification as a sulfonamide and a halogenated aromatic, it presents risks regarding skin/respiratory sensitization and irritation .

Critical Safety Directive: Treat this compound as a Potent Bioactive Intermediate . In the absence of complete toxicological data for this specific CAS, apply the Precautionary Principle , assuming potential for reproductive toxicity and sensitization common to the sulfonamide pharmacophore.

Quick-Reference Safety Table
ParameterSpecification
CAS Number 918523-57-6
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant (H315/H319), Resp.[2] Irritant (H335), Potential Sensitizer (H317)
Engineering Control Mandatory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm)
Min. PPE Profile Double Nitrile Gloves (0.11mm min), Chemical Goggles, Lab Coat, N95 (if outside hood)
Incompatibility Strong Oxidizers, Strong Bases
Fire Hazard Emits Hydrogen Fluoride (HF) , Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) upon combustion

Hazard Assessment & Risk Profile

Chemical Structure & Toxicology Logic

The molecule consists of a 2,4-difluorophenyl ring attached to a propane-1-sulfonamide tail.

  • Sulfonamide Moiety: Historically associated with hypersensitivity reactions (Stevens-Johnson Syndrome in clinical settings) and potential blood dyscrasias.[3] In a laboratory setting, this translates to a high risk of contact dermatitis and respiratory sensitization .

  • Fluorinated Ring: The carbon-fluorine bond is extremely stable; however, thermal decomposition (fire) releases Hydrogen Fluoride (HF) , a corrosive gas that causes deep tissue damage and systemic toxicity.

GHS Hazard Classification (Estimated)

Based on Structural Activity Relationship (SAR) and analog data (e.g., sulfonanilides).

  • Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[7]

  • H317: May cause an allergic skin reaction (Sensitizer).

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational task.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Unpacking & Inspection Single Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsNone required (if sealed)Standard Lab Coat
Weighing & Transfer (Solid)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chemical Safety Goggles (tight-fitting)Fume Hood (Primary). If open bench: N95/P100 Respirator Lab Coat + Tyvek Sleeves (optional)
Reaction Setup (Solvent)Double Nitrile Gloves (Change immediately on splash)Chemical Safety Goggles Fume Hood Mandatory Lab Coat (Cotton/Flame Resistant)
Spill Cleanup (Solid/Liquid)Double Nitrile or Butyl Rubber (for large solvent spills)Chemical Goggles + Face ShieldP100 Half-Mask or PAPRTyvek Coverall + Shoe Covers
Glove Selection Rationale
  • Material: Nitrile rubber provides excellent resistance to the sulfonamide solid.

  • Technique: Double-gloving is required during handling. The outer glove protects against gross contamination and can be stripped immediately, leaving the inner glove to protect the skin during doffing.

  • Breakthrough Time: Standard nitrile (>0.11 mm) typically offers >480 min protection against solid contact, but solvent carriers (e.g., DMSO, DCM) will dictate breakthrough times in solution.

Operational Handling Protocols

Workflow Visualization

The following diagram illustrates the decision logic for safe handling from receipt to disposal.

HandlingWorkflow Start Start: Chemical Receipt Inspect Inspect Packaging (Integrity Check) Start->Inspect Storage Storage: 2-8°C Dry, Sealed Container Inspect->Storage Intact Waste Disposal: Halogenated Organic Waste Inspect->Waste Damaged/Leaking UsageDecision Task: Weighing/Transfer? Storage->UsageDecision Prep Engineering Control: Activate Fume Hood UsageDecision->Prep Yes PPE Don PPE: Double Nitrile, Goggles, Lab Coat Prep->PPE Action Perform Experiment (Avoid Dust Generation) PPE->Action Cleanup Decontamination: Wipe surfaces with EtOH/Acetone Action->Cleanup Cleanup->Waste

Caption: Operational logic flow for handling this compound, ensuring engineering controls precede chemical exposure.

Detailed Procedures
A. Receipt and Storage
  • Inspection: Upon receipt, inspect the bottle for cracks or precipitate on the cap (signs of leakage).

  • Storage: Store in a cool, dry place (typically 2-8°C is recommended for sulfonamide intermediates to prevent degradation). Keep container tightly closed.

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic reactions.

B. Weighing and Transfer (High Risk Step)
  • Location: ALWAYS weigh inside a certified chemical fume hood. If the balance is sensitive to draft, use a static-dissipative balance shield, but do not remove the substance from the hood.

  • Technique:

    • Place a secondary containment tray/mat in the hood.

    • Open the container slowly to avoid aerosolizing fine powder.

    • Use a disposable spatula.

    • After transfer, wipe the threads of the bottle neck with a Kimwipe (dampened with solvent) before recapping to prevent seal degradation.

C. Reaction Workup
  • Solvent Choice: When dissolving, be aware that sulfonamides are often soluble in polar aprotic solvents (DMSO, DMF) which can enhance skin permeability.

  • Quenching: If using reactive reagents (e.g., acid chlorides) with this intermediate, quench reactions slowly at low temperature to control exotherms.

Emergency Response & First Aid

Signal Word: WARNING

Exposure RouteImmediate ActionMedical Follow-up
Eye Contact Rinse cautiously with water for 15 minutes .[7][8] Lift eyelids.[7]Seek immediate medical attention (Ophthalmologist).
Skin Contact Remove contaminated clothing.[2][4][9][10] Wash with soap and water for 15 mins.[8]Monitor for redness/blistering (Dermatitis).
Inhalation Move to fresh air.[2][4][8][9] If breathing is difficult, give oxygen.Monitor for delayed pulmonary edema (rare but possible).
Ingestion Rinse mouth. Do NOT induce vomiting .Call Poison Control immediately.[9]
Fire Fighting (Critical Note)
  • Hazard: Combustion produces Hydrogen Fluoride (HF) , SOx, and NOx.[8]

  • Action: Firefighters must wear full SCBA. Use dry chemical, CO2, or foam.[9] Do not use water jet directly on material if possible, to avoid spreading contaminated runoff.

Waste Disposal Protocols

Regulatory Classification: Hazardous Waste (Halogenated / Sulfur-containing).

  • Solid Waste: Collect contaminated gloves, wipes, and spatulas in a dedicated "Hazardous Solid Waste" bag. Label as "Contaminated with Fluorinated Sulfonamide."

  • Liquid Waste:

    • Dispose of reaction mixtures in the Halogenated Organic Solvent waste stream.

    • Do NOT mix with aqueous acid waste streams (risk of precipitation or side reactions).

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding. Add rinsate to the halogenated waste stream.

References

  • PubChem. (2026).[11] Compound Summary: this compound (CAS 918523-57-6).[1][] National Library of Medicine. [Link]

  • MSD Manual. (2024). Sulfonamides: Adverse Effects and Toxicology.[3][6] Merck & Co., Inc. [Link]

  • McGill University Environmental Health & Safety. (2023). Guidelines for the Safe Use of Fluorinated Compounds.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Difluorophenyl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Difluorophenyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.